Technical Documentation Center

(s)-p-Hydroxyamphetamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (s)-p-Hydroxyamphetamine hydrochloride
  • CAS: 71295-78-8

Core Science & Biosynthesis

Foundational

The Central Nervous System Pharmacodynamics of (S)-p-Hydroxyamphetamine Hydrochloride: A Mechanistic Whitepaper

Executive Summary (S)-p-hydroxyamphetamine ((S)-p-OHA) is the primary, neuroactive para-hydroxylated metabolite of (S)-amphetamine (dextroamphetamine). While often viewed merely as a byproduct of hepatic CYP2D6 metabolis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-p-hydroxyamphetamine ((S)-p-OHA) is the primary, neuroactive para-hydroxylated metabolite of (S)-amphetamine (dextroamphetamine). While often viewed merely as a byproduct of hepatic CYP2D6 metabolism, (S)-p-OHA possesses a potent, independent pharmacological profile within the central nervous system (CNS)[1]. This whitepaper provides an in-depth technical analysis of the tripartite mechanism of action of (S)-p-OHA: vesicular monoamine transporter 2 (VMAT2) gradient disruption, stereoselective trace amine-associated receptor 1 (TAAR1) agonism, and monoamine oxidase (MAO) inhibition.

For researchers and drug development professionals, understanding these pathways is critical for mapping the full pharmacodynamic landscape of amphetamine-type stimulants and developing targeted therapies for monoaminergic dysregulation.

The Tripartite Mechanism of Action

Transporter Reversal and Vesicular Depletion

(S)-p-OHA acts as a potent indirect sympathomimetic and monoamine releasing agent[1]. Due to its structural homology to endogenous catecholamines, it serves as a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), facilitating its entry into the presynaptic terminal[2].

Once in the cytosol, (S)-p-OHA—a weak base with a pKa of approximately 10—is transported into synaptic vesicles via VMAT2[2]. This accumulation buffers the acidic intravesicular environment, collapsing the proton gradient (ΔpH) maintained by the V-ATPase. The loss of this thermodynamic driving force causes VMAT2 to operate in reverse, leaking stored dopamine (DA), norepinephrine (NE), and serotonin (5-HT) into the cytosol[2]. The resulting massive spike in cytosolic monoamine concentration reverses the concentration gradient across the plasma membrane, driving the non-exocytotic efflux of neurotransmitters through DAT, NET, and SERT into the synaptic cleft[3].

Stereoselective TAAR1 Agonism

Beyond passive gradient disruption, (S)-p-OHA exerts active, modulatory control over transporter function via the Trace Amine-Associated Receptor 1 (TAAR1)[4]. TAAR1 is an intracellular, Gαs-coupled G-protein coupled receptor (GPCR) located predominantly on the membranes of the endoplasmic reticulum and synaptic vesicles.

Crucially, TAAR1 exhibits profound stereoselectivity. Research demonstrates that the (S)-enantiomers of amphetamine derivatives are significantly more potent TAAR1 agonists than their (R)-counterparts[4]. Binding of (S)-p-OHA to TAAR1 activates adenylyl cyclase (AC), leading to cAMP accumulation and the subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC)[4]. These kinases phosphorylate specific intracellular domains of DAT, NET, and SERT. This phosphorylation is the biochemical switch that transitions the transporters from a reuptake conformation to an efflux-ready state.

Monoamine Oxidase (MAO) Inhibition

To sustain the reverse transport mechanism, cytosolic monoamines must be protected from premature degradation. Amphetamine derivatives, including (S)-p-OHA, act as competitive, reversible inhibitors of monoamine oxidase (MAO-A and MAO-B)[5]. By occupying the active site of these outer-mitochondrial flavoproteins, (S)-p-OHA prevents the oxidative deamination of DA, NE, and 5-HT, thereby maximizing the cytosolic pool available for synaptic efflux[6].

Mechanism cluster_terminal Presynaptic Monoaminergic Terminal pOHA (S)-p-Hydroxyamphetamine TAAR1 TAAR1 Receptor pOHA->TAAR1 Agonism VMAT2 VMAT2 pOHA->VMAT2 Gradient Collapse Gs Gαs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA DAT Monoamine Transporter (DAT/NET/SERT) PKA->DAT Phosphorylation Efflux Synaptic Efflux DAT->Efflux Reverse Transport Vesicles Synaptic Vesicles VMAT2->Vesicles Depletion Cytosol Cytosolic Monoamines (DA, NE, 5-HT) Vesicles->Cytosol Leakage Cytosol->DAT Substrate Binding

Fig 1: (S)-p-OHA mediated TAAR1 signaling and VMAT2 disruption driving monoamine efflux.

Quantitative Pharmacodynamics

The following table summarizes the pharmacological parameters of (S)-p-OHA derived from established in vitro and in vivo models.

Pharmacodynamic ParameterTarget SystemValue / Effect ProfileMechanistic Significance
EC₅₀ (cAMP Accumulation) Human TAAR1~0.6 μMHigh-potency stereoselective agonism (S > R) driving kinase activation[4].
IC₅₀ (Uptake Inhibition) DAT / NET / SERTPotent competitive inhibitionPrevents synaptic clearance, acting as a precursor to reverse transport[7].
Enzyme Inhibition Profile MAO-A / MAO-BReversible CompetitiveExtends the intracellular half-life of cytosolic monoamines[5].
In Vivo Efflux Kinetics Striatal DA / NAcSignificant dose-dependent increaseBlocked entirely by nomifensine (DAT inhibitor), confirming transporter dependence[8].

Experimental Workflows & Methodologies

To rigorously validate the mechanisms described above, researchers must employ self-validating experimental systems. Below are two gold-standard protocols designed to isolate specific components of the (S)-p-OHA mechanism.

Protocol A: In Vivo High-Speed Chronoamperometry (HSCA)

Rationale & Causality: Traditional microdialysis lacks the temporal resolution (sampling every 5-10 minutes) required to capture the rapid, transporter-mediated efflux triggered by (S)-p-OHA. HSCA provides sub-second temporal resolution, allowing researchers to observe the exact kinetics of dopamine release in real-time[7].

  • Microelectrode Fabrication: Construct carbon fiber microelectrodes (tip diameter ~5-10 μm) to ensure minimal tissue damage upon insertion into the brain parenchyma.

  • Nafion Polymer Coating: Causality: Dip-coat the electrode in Nafion, a perfluorinated ionomer. Nafion repels anionic interferents (like ascorbic acid and DOPAC) while allowing cationic monoamines (DA, 5-HT) to pass, ensuring absolute signal selectivity.

  • Stereotaxic Implantation: Under anesthesia, implant the recording electrode into the striatum or nucleus accumbens (NAc), with a reference electrode (Ag/AgCl) placed in the contralateral cortex.

  • Baseline Stabilization: Apply a continuous oxidation potential (e.g., +0.55V vs. Ag/AgCl for dopamine). Wait 30-60 minutes until the baseline current stabilizes, proving the electrode has equilibrated with the local microenvironment.

  • Targeted Microinjection: Administer (S)-p-OHA via a micropipette positioned adjacent to the recording electrode.

  • Real-Time Amperometry: Record the oxidation current (in nanoamperes, nA). The rate of current increase directly correlates with the kinetics of DAT-mediated reverse transport.

  • Self-Validation (Pharmacological Knockout): In a parallel cohort, pre-treat with nomifensine (a DAT inhibitor). A nullified signal confirms that the observed efflux is entirely DAT-dependent[8].

Protocol S1 1. Microelectrode Fabrication (Carbon Fiber) S2 2. Nafion Polymer Coating (Anion Exclusion) S1->S2 S3 3. Stereotaxic Implantation (Striatum/NAc) S2->S3 S4 4. Baseline Stabilization (+0.55V Oxidation) S3->S4 S5 5. (S)-p-OHA Microinjection (Target Delivery) S4->S5 S6 6. Real-Time Amperometry (Sub-second Resolution) S5->S6 S7 7. Pharmacological Validation (DAT Inhibitor Control) S6->S7

Fig 2: High-Speed Chronoamperometry workflow for real-time monoamine efflux quantification.

Protocol B: In Vitro TAAR1 Functional cAMP Assay

Rationale & Causality: To isolate the GPCR signaling cascade independent of transporter reversal, an in vitro cAMP accumulation assay utilizing transfected cell lines is required[4].

  • Cell Culture Preparation: Culture CHO or HEK-293 cells stably expressing human TAAR1 and Gαs proteins.

  • Phosphodiesterase (PDE) Inhibition: Causality: Pre-incubate cells with 3-isobutyl-1-methylxanthine (IBMX). IBMX inhibits endogenous PDEs, preventing the degradation of cAMP. This ensures that the measured cAMP accurately reflects TAAR1-mediated adenylyl cyclase activity, rather than a dynamic balance of synthesis and degradation.

  • Ligand Application: Expose the cells to varying concentrations of (S)-p-OHA (ranging from 1 nM to 100 μM) for 30 minutes at 37°C.

  • Lysis and FRET Detection: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Self-Validation: Include a control group treated with a known TAAR1 inverse agonist (e.g., EPPTB). The suppression of the cAMP signal in this group proves that the (S)-p-OHA-induced accumulation is specifically TAAR1-dependent and not an off-target GPCR artifact.

References

  • 4-Hydroxyamphetamine - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Revista de Investigación Clínica. Available at: [Link]

  • Central administration of p-hydroxyamphetamine produces a behavioral stimulant effect in rodents: evidence for the involvement of dopaminergic systems. Psychopharmacology (Berl). Available at: [Link]

  • The contribution of the metabolite p-hydroxyamphetamine to the central actions of p-methoxyamphetamine. Psychopharmacology (Berl). Available at: [Link]

  • Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Amphetamines - Anesthesia Key. Anesthesia Key. Available at: [Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of (S)-p-Hydroxyamphetamine Hydrochloride: A Technical Whitepaper

Executive Summary As drug development pivots toward highly selective neuromodulators, trace amine-associated receptor 1 (TAAR1) has emerged as a critical target for psychiatric and metabolic interventions. (S)-p-hydroxya...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly selective neuromodulators, trace amine-associated receptor 1 (TAAR1) has emerged as a critical target for psychiatric and metabolic interventions. (S)-p-hydroxyamphetamine hydrochloride —the highly water-soluble, dextrorotatory enantiomer of the active amphetamine metabolite 4-hydroxyamphetamine—exhibits a profound, stereoselective pharmacological profile.

This whitepaper provides an in-depth technical analysis of the receptor binding affinity of (S)-p-hydroxyamphetamine hydrochloride. By examining its direct agonism at TAAR1 and its indirect modulation of adrenergic receptors, we establish a comprehensive framework for researchers evaluating this compound. Furthermore, we outline field-proven, self-validating experimental protocols designed to bypass the traditional limitations of GPCR radioligand binding assays.

The Pharmacological Paradigm: Direct vs. Indirect Target Engagement

To accurately profile (S)-p-hydroxyamphetamine, we must delineate its direct binding targets from its indirect downstream effectors.

Direct Target: Trace Amine-Associated Receptor 1 (TAAR1)

Unlike monoamine autoreceptors, TAAR1 is an intracellular G protein-coupled receptor (GPCR) that regulates monoaminergic systems. (S)-p-hydroxyamphetamine acts as a potent, direct full agonist at TAAR1[1].

Stereoselectivity and Species Divergence: The binding pocket of TAAR1 exhibits significant species-dependent stereoselectivity. Research demonstrates that the (S)-enantiomer is vastly more potent at primate (Rhesus macaque) TAAR1 than the (R)-enantiomer[1]. This stereoselectivity aligns with the known stimulant properties of (S)-amphetamines, confirming that TAAR1 mediates stimulant rather than hallucinogenic effects[1]. However, at human TAAR1 (hTAAR1), the potency of both enantiomers drops into the low micromolar range, a divergence critical for translational drug development[1].

Indirect Target: Adrenergic Receptors

While often classified clinically as an adrenergic agonist (used topically to induce mydriasis), (S)-p-hydroxyamphetamine does not bind directly to α

  • or β -adrenergic receptors with high affinity[2]. Instead, it functions as an indirect sympathomimetic [2].
  • Mechanism: The compound acts as a substrate for the norepinephrine transporter (NET). Upon entering the presynaptic terminal, it displaces endogenous norepinephrine (NE) from the vesicular monoamine transporter (VMAT). The massive efflux of NE subsequently binds to and activates postsynaptic adrenergic receptors[2].

Quantitative Binding and Activation Metrics

Because TAAR1 lacks a commercially viable, high-affinity radioligand with low non-specific binding[3], true dissociation constants ( Ki​ ) are notoriously difficult to obtain. Consequently, functional affinity is quantified using half-maximal effective concentration ( EC50​ ) values derived from cAMP accumulation assays.

The table below summarizes the stereoselective and species-specific binding affinities for p-hydroxyamphetamine enantiomers.

Ligand EnantiomerTarget ReceptorSpecies ModelFunctional Affinity ( EC50​ )Efficacy ( Emax​ )
(S)-p-hydroxyamphetamine TAAR1Rhesus Macaque0.101 ± 0.02 μM (101 nM)~100%
(S)-p-hydroxyamphetamine TAAR1Human2.96 ± 0.1 μM~100%
(R)-p-hydroxyamphetamine TAAR1Rhesus Macaque0.424 ± 0.2 μM~100%
(R)-p-hydroxyamphetamine TAAR1Human3.16 ± 1.2 μM~100%
4-hydroxyamphetamine *TAAR1Rodent (Mouse/Rat)~0.051 μM (51 nM)~100%

*Data for the racemic/unspecified 4-hydroxyamphetamine metabolite in rodent models demonstrates hyper-potency compared to human models [4].

Mechanistic Signaling Pathway

Upon binding (S)-p-hydroxyamphetamine, TAAR1 undergoes a conformational shift, coupling primarily to the Gαs​ protein. This stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates monoamine transporters (DAT, NET, SERT), modulating their efflux/reuptake dynamics.

TAAR1_Signaling Ligand (S)-p-Hydroxyamphetamine Receptor TAAR1 Receptor Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes Kinase PKA Activation SecondMsgr->Kinase Activates Transporter Transporter Phosphorylation Kinase->Transporter Modulates

TAAR1 activation by (S)-p-hydroxyamphetamine leading to cAMP signaling.

Experimental Methodology: Functional Proxy Assay for Binding Affinity

Causality Behind Experimental Choices

Why use a functional assay instead of radioligand binding? Traditional receptor binding assays rely on displacing a tritiated or iodinated ligand. However, TAAR1 is an intracellular receptor with high lipophilicity requirements for its ligands. Currently, no radioligand exists that offers high specific affinity and low background noise for TAAR1[3]. Therefore, we measure cAMP accumulation via Homogeneous Time-Resolved Fluorescence (HTRF) as a highly accurate, functional proxy for binding affinity.

Why the Hydrochloride Salt? (S)-p-hydroxyamphetamine hydrochloride is highly hydrophilic. This salt formulation prevents compound precipitation in aqueous cellular assay buffers, ensuring that the calculated EC50​ is not artificially inflated by poor compound bioavailability.

Self-Validating Protocol: In Vitro cAMP Accumulation Assay

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes internal controls to calculate the Z′ -factor, ensuring the assay's dynamic range is statistically robust ( Z′>0.5 ) before any data is accepted.

Step 1: Cell Culture and Seeding

  • Cultivate HEK-293 cells stably transfected with the target species TAAR1 (e.g., hTAAR1 or rhTAAR1) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed cells into a 384-well white microplate at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

Step 2: Compound Preparation (The Ligand)

  • Dissolve (S)-p-hydroxyamphetamine hydrochloride in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX to inhibit phosphodiesterases).

  • Prepare an 11-point, 3-fold serial dilution curve ranging from 100μM down to 1.6nM .

  • Self-Validation Controls: Prepare β -phenylethylamine (PEA) at 10μM as a 100% activation positive control, and plain assay buffer as a 0% baseline negative control.

Step 3: Incubation

  • Add 5μL of the compound dilutions and controls to the respective wells.

  • Incubate the plate at room temperature for exactly 30 minutes to allow GPCR coupling and cAMP accumulation.

Step 4: HTRF Detection

  • Add 5μL of cAMP-d2 conjugate (acceptor) and 5μL of Anti-cAMP Cryptate (donor) to all wells.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm.

Step 5: Data Analysis and Validation

  • Calculate the HTRF ratio ( 665nm/620nm ).

  • Validation Check: Calculate the Z′ -factor using the PEA positive control and buffer negative control. Proceed only if Z′≥0.5 .

  • Plot the specific HTRF ratio against the log concentration of (S)-p-hydroxyamphetamine. Use a 4-parameter non-linear regression model to determine the EC50​ .

cAMP_Workflow Step1 Step 1: Cell Culture HEK293 expressing TAAR1 Step2 Step 2: Ligand Prep (S)-p-hydroxyamphetamine HCl Step1->Step2 Step3 Step 3: Incubation 30 min, + IBMX Step2->Step3 Step4 Step 4: HTRF Detection Add Cryptate & d2 Conjugate Step3->Step4 Step5 Step 5: Analysis Z'-factor & EC50 Calc Step4->Step5

Step-by-step workflow for the self-validating in vitro cAMP accumulation assay.

Conclusion

The receptor binding profile of (S)-p-hydroxyamphetamine hydrochloride is defined by its potent, stereoselective agonism at TAAR1 and its indirect modulation of adrenergic pathways. Understanding the stark species differences in TAAR1 affinity—where the compound is highly potent in rodents and primates but less so in humans—is paramount for drug development professionals translating preclinical behavioral models into human therapeutics. By utilizing robust, self-validating functional assays, researchers can accurately map the pharmacodynamics of this unique amphetamine metabolite.

References

  • Title: Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine. Source: ACS Chemical Neuroscience. URL: [Link]

  • Title: The Case for TAAR1 as a Modulator of Central Nervous System Function. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Hydroxyamfetamine | CID 3651 (Pharmacology and Biochemistry). Source: PubChem, National Library of Medicine. URL: [Link]

  • Title: Trace Amine-Associated Receptor 1: a Novel Target of Methamphetamine. Source: OHSU Digital Collections (Dissertation). URL: [Link]

Sources

Foundational

Hepatic Biotransformation of (S)-p-Hydroxyamphetamine Hydrochloride: Mechanistic Pathways and HLM Assay Protocols

Executive Summary (S)-p-hydroxyamphetamine (POHA) is a highly active, sympathomimetic metabolite derived from the CYP2D6-mediated para-hydroxylation of dextroamphetamine[1]. While its pharmacodynamic role as a norepineph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-p-hydroxyamphetamine (POHA) is a highly active, sympathomimetic metabolite derived from the CYP2D6-mediated para-hydroxylation of dextroamphetamine[1]. While its pharmacodynamic role as a norepinephrine releasing agent is well-established, its pharmacokinetic fate dictates its systemic half-life and potential for hepatotoxicity. This technical guide delineates the Phase I and Phase II metabolic pathways of (S)-p-hydroxyamphetamine hydrochloride in human liver microsomes (HLM), providing field-proven assay methodologies, causality-driven experimental design, and quantitative analytical frameworks for drug development professionals.

Pharmacological Context and Structural Dynamics

The administration of (S)-p-hydroxyamphetamine as a hydrochloride salt is a deliberate biochemical choice. The free base of amphetamine derivatives is volatile and prone to oxidative degradation. The hydrochloride salt ensures high aqueous solubility and precise molarity in physiological buffers.

Structurally, the addition of the para-hydroxyl group to the amphetamine backbone fundamentally shifts the molecule's clearance mechanism. While the parent dextroamphetamine relies heavily on Phase I oxidation, the pre-existing phenolic hydroxyl group on (S)-p-hydroxyamphetamine acts as a highly reactive nucleophilic center, making Phase II conjugation the dominant pathway for its hepatic clearance[2].

Mechanistic Pathways in Human Liver Microsomes

Phase II Conjugation: The Dominant Clearance Route

In the human liver, the phenolic hydroxyl group of (S)-p-hydroxyamphetamine is rapidly targeted by conjugative enzymes to increase hydrophilicity for renal excretion.

  • Glucuronidation (Microsomal): Uridine 5'-diphospho-glucuronosyltransferases (UGTs), localized in the endoplasmic reticulum of HLMs, catalyze the transfer of glucuronic acid to the phenol group, yielding (S)-p-hydroxyamphetamine glucuronide[2].

  • Sulfation (Cytosolic): Catalyzed by sulfotransferases (SULTs). Expert Insight: Because SULTs are cytosolic, they are largely washed out during the ultracentrifugation process used to isolate HLMs. Therefore, observing sulfation requires the use of human liver S9 fractions or supplementing HLMs with cytosolic extracts and the cofactor PAPS. In vivo, sulfation is quantitatively more important than glucuronidation for this specific substrate[3].

Phase I Oxidation: Minor but Toxicologically Relevant

Although Phase II conjugation dominates, Phase I enzymes in HLMs still process a fraction of the substrate, leading to reactive intermediates.

  • Aromatic Hydroxylation: CYP2D6 can hydroxylate the meta-position of the aromatic ring, converting (S)-p-hydroxyamphetamine into 3,4-dihydroxyamphetamine (also known as alpha-methyldopamine)[4],[5]. This catecholamine derivative is highly reactive and can auto-oxidize into ortho-quinones, which deplete cellular glutathione and contribute to hepatotoxicity.

  • Oxidative Deamination: Minor CYP450 and Flavin-containing monooxygenase (FMO) activity can deaminate the aliphatic amine, yielding p-hydroxyphenylacetone[6].

(Crucial Distinction: Beta-hydroxylation of this compound yields p-hydroxynorephedrine. However, this reaction is catalyzed by dopamine beta-hydroxylase (DBH), which is localized exclusively in the synaptic vesicles of sympathetic neurons. Consequently, this pathway is entirely absent in HLM preparations).

Pathway Substrate (S)-p-Hydroxyamphetamine (Substrate) CYP2D6 CYP2D6 (Aromatic Hydroxylation) Substrate->CYP2D6 CYP_Deam CYP450 / FMO (Oxidative Deamination) Substrate->CYP_Deam SULT SULTs + PAPS (Sulfation in S9/Cytosol) Substrate->SULT UGT UGTs + UDPGA (Glucuronidation in HLM) Substrate->UGT AlphaMeDA 3,4-Dihydroxyamphetamine (Reactive Catechol) CYP2D6->AlphaMeDA pOHPA p-Hydroxyphenylacetone (Minor Metabolite) CYP_Deam->pOHPA Sulfate p-Hydroxyamphetamine Sulfate (Major in vivo Excretion) SULT->Sulfate Glucuronide p-Hydroxyamphetamine Glucuronide (Phase II Metabolite) UGT->Glucuronide

Hepatic metabolic pathways of (S)-p-hydroxyamphetamine in human liver microsomes and S9 fractions.

Self-Validating Experimental Protocol for HLM Incubations

To accurately map these pathways in vitro, the experimental design must account for the structural latency of UGT enzymes and the specific cofactor dependencies of the system. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Microsomal Preparation & Pore Formation:

    • Action: Pre-incubate pooled HLM (0.5 mg/mL final protein concentration) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes.

    • Causality: UGT active sites are localized to the luminal side of the endoplasmic reticulum. Alamethicin is a peptide that forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active sites. Without this, glucuronidation will be falsely underestimated.

  • Incubation Mixture Assembly:

    • Action: Combine the pore-formed HLM with 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂ and 10 µM (S)-p-hydroxyamphetamine hydrochloride. Pre-warm to 37°C for 5 minutes.

    • Causality: MgCl₂ is a critical divalent cation required for the stabilization of the UGT-UDPGA complex.

  • Reaction Initiation (The Self-Validating Matrix):

    • Action: Initiate parallel reactions using specific cofactor cocktails:

      • Tube A (Phase I only): Add 1 mM NADPH.

      • Tube B (Phase II UGT only): Add 5 mM UDPGA.

      • Tube C (Comprehensive): Add NADPH + UDPGA.

      • Tube D (Negative Control): Add equal volume of buffer (No cofactors).

      • Tube E (Positive Control): Co-incubate with 7-hydroxycoumarin (a known high-turnover substrate for both UGT and CYP enzymes) to verify microsomal viability.

  • Quenching & Extraction:

    • Action: At designated time points (0, 15, 30, 60 mins), extract 50 µL of the reaction mixture and inject it into 150 µL of ice-cold acetonitrile containing 100 ng/mL of deuterated internal standard (e.g., POHA-d3).

    • Causality: Ice-cold acetonitrile instantaneously denatures the microsomal proteins, halting enzymatic activity, while simultaneously acting as an extraction solvent for the polar metabolites.

  • LC-MS/MS Analysis:

    • Action: Centrifuge at 15,000 x g for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Workflow Prep 1. HLM Preparation (Alamethicin pore-formation) PreInc 2. Pre-incubation (37°C, Substrate + Buffer) Prep->PreInc Init 3. Initiation (Add NADPH / UDPGA) PreInc->Init Quench 4. Quenching (Ice-cold Acetonitrile + IS) Init->Quench Analysis 5. LC-MS/MS Analysis (MRM quantification) Quench->Analysis

Self-validating experimental workflow for HLM incubation and LC-MS/MS metabolite quantification.

Quantitative Data Synthesis

The metabolic fate of (S)-p-hydroxyamphetamine demonstrates a heavy bias toward Phase II metabolism. Below is a structured summary of the expected kinetic behavior and relative abundance of these pathways based on in vitro HLM/S9 assays and in vivo human excretion data.

Metabolic PathwayEnzyme SystemRequired CofactorPrimary ProductRelative Abundance (Human)Toxicological Implication
Sulfation SULTs (Cytosolic/S9)PAPSp-Hydroxyamphetamine SulfateHigh (Dominant)Detoxification / Excretion
Glucuronidation UGTs (Microsomal)UDPGAp-Hydroxyamphetamine GlucuronideModerateDetoxification / Excretion
Aromatic Hydroxylation CYP2D6NADPH3,4-DihydroxyamphetamineLowHigh (Catechol/Quinone toxicity)
Oxidative Deamination CYP450 / FMONADPHp-HydroxyphenylacetoneTraceNegligible

Note: While CYP2D6-mediated aromatic hydroxylation represents a low percentage of total clearance, the formation of 3,4-dihydroxyamphetamine is disproportionately significant in the context of drug-induced liver injury (DILI) due to its capacity to form reactive oxygen species (ROS).

References

  • Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat - PubMed - 1

  • Novel biomarkers of prenatal methamphetamine exposure in human meconium - PMC - NIH - 2

  • Urinary excretion of the main metabolites of methamphetamine, including p-hydroxymethamphetamine-sulfate and p-hydroxymethamphetamine-glucuronide, in humans and rats - ResearchGate - 3

  • Formation of alpha-methyldopamine ("Catecholamphetamine") from p-hydroxyamphetamine by rat brain microsomes - PubMed - 4

  • 4-Hydroxyphenylacetone - Wikipedia - 6

  • Interpretation of Oral Fluid Tests for Drugs of Abuse - PMC - NIH - 5

Sources

Exploratory

(S)-p-Hydroxyamphetamine Hydrochloride Interaction with Trace Amine-Associated Receptors: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of the molecular interactions between (S)-p-hydroxyamphetamine hydrochloride and the Trace Amine-Associated Receptor 1 (TAAR1). As a major metabolite of ampheta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the molecular interactions between (S)-p-hydroxyamphetamine hydrochloride and the Trace Amine-Associated Receptor 1 (TAAR1). As a major metabolite of amphetamine, understanding the pharmacology of p-hydroxyamphetamine (p-OHA) at this specific G protein-coupled receptor (GPCR) is critical for the development of novel therapeutics targeting monoaminergic systems.[1][2] This document details the downstream signaling cascades initiated by TAAR1 activation, presents validated experimental protocols for characterizing ligand-receptor interactions, and offers insights into the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Significance of p-Hydroxyamphetamine and TAAR1

(S)-p-hydroxyamphetamine (p-OHA) is a primary metabolite of amphetamine, formed via hydroxylation by the cytochrome P450 enzyme CYP2D6.[2] While historically viewed as a less active metabolite, recent discoveries have identified it as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[2][3][4][5] TAAR1 is a GPCR that is activated by endogenous trace amines (e.g., β-phenylethylamine, tyramine) and amphetamine-like psychostimulants.[6][7][8] It functions as a critical modulator of dopaminergic, serotonergic, and noradrenergic neurotransmission, making it a high-interest target for neuropsychiatric disorders such as schizophrenia, addiction, and mood disorders.[6][8][9][10]

The hydrochloride salt of (S)-p-hydroxyamphetamine is typically used in experimental setting to improve stability and solubility. This guide focuses on the stereoselective interaction of the (S)-enantiomer with TAAR1, which displays distinct pharmacology compared to its (R)-counterpart.[4][11]

Molecular Pharmacology and Signaling Pathways

(S)-p-hydroxyamphetamine acts as an agonist at TAAR1, initiating a canonical G protein-coupled signaling cascade.[2][3] The binding of p-OHA to TAAR1 displays species-dependent stereoselectivity.[4][11]

Primary Gαs-cAMP Signaling Cascade

Upon agonist binding, TAAR1 primarily couples to the stimulatory G protein, Gαs. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[3][9][12] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression and neuronal function.[13][14] This TAAR1-mediated signaling can regulate the function of monoamine transporters and the firing rate of dopamine neurons.[6][8]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space pOHA (S)-p-Hydroxyamphetamine TAAR1 TAAR1 pOHA->TAAR1 Binds & Activates Gas Gαs TAAR1->Gas Engages AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Phosphorylation) PKA->CREB Phosphorylates Gene Target Gene Transcription CREB->Gene Modulates

Caption: Primary TAAR1 signaling cascade via the Gαs-cAMP pathway.

Secondary and Interacting Pathways

Beyond the primary Gαs pathway, TAAR1 activation can also involve Protein Kinase C (PKC) and modulate other signaling systems.[8][14][15] Notably, TAAR1 can form heterodimers with other receptors, such as the dopamine D2 receptor, leading to complex cross-talk that can attenuate D2-mediated signaling.[12][16]

Experimental Protocols for Characterization

To rigorously characterize the interaction of (S)-p-hydroxyamphetamine with TAAR1, a combination of binding and functional assays is required. The following protocols represent industry-standard methodologies.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-p-hydroxyamphetamine for TAAR1 by measuring its ability to displace a known radiolabeled ligand.

Causality: This assay directly quantifies the physical interaction between the test compound and the receptor. The resulting inhibition constant (Ki) is a crucial parameter for assessing potency and selectivity.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK-293) stably expressing human TAAR1.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[17][18]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer containing a fixed concentration of a suitable TAAR1 radioligand (e.g., a radiolabeled TAAR1-selective antagonist).

      • 50 µL of varying concentrations of (S)-p-hydroxyamphetamine hydrochloride (the "competitor").

      • 100 µL of the prepared cell membrane suspension.

    • Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-labeled TAAR1 agonist/antagonist).

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[17][18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of (S)-p-hydroxyamphetamine to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of (S)-p-hydroxyamphetamine as a TAAR1 agonist.

Causality: This assay measures the biological response (cAMP production) resulting from receptor activation, providing a direct measure of the compound's ability to initiate the downstream signaling cascade.[19][20][21]

Methodology:

  • Cell Preparation:

    • Plate TAAR1-expressing cells in a suitable assay plate (e.g., white, solid-bottom 96-well plate) and grow to near-confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

    • Rationale: The PDE inhibitor prevents the enzymatic degradation of cAMP, amplifying the signal and increasing the assay window.

  • Compound Stimulation:

    • Prepare serial dilutions of (S)-p-hydroxyamphetamine hydrochloride in stimulation buffer.

    • Add the diluted compound to the appropriate wells and incubate the plate at 37°C for 30-60 minutes.

    • Controls: Include wells with vehicle only (basal level) and a known TAAR1 full agonist (positive control, e.g., β-phenylethylamine).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercial detection kit. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen assays are common, high-throughput compatible formats.[22][23]

    • These assays are typically competitive immunoassays where endogenous cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[22][23]

  • Data Analysis:

    • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of (S)-p-hydroxyamphetamine.

    • Use a sigmoidal dose-response model (non-linear regression) to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

Integrated Experimental Workflow and Data Management

A logical workflow is essential for efficient and reliable characterization of the compound. This process begins with receptor binding validation and proceeds to functional characterization.

Experimental_Workflow_Diagram start Start: Compound Synthesis ((S)-p-OHA HCl) cell_line Generate/Validate TAAR1-expressing Cell Line start->cell_line binding Protocol 1: Radioligand Binding Assay cell_line->binding Membrane Prep functional Protocol 2: cAMP Functional Assay cell_line->functional Whole Cells calc_ki Calculate Ki (Binding Affinity) binding->calc_ki calc_ec50 Calculate EC50 & Emax (Potency & Efficacy) functional->calc_ec50 data_table Summarize Data in Table calc_ki->data_table calc_ec50->data_table conclusion Conclusion: Characterize as TAAR1 Agonist data_table->conclusion end End conclusion->end

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective LC-MS/MS Quantification of (S)-p-Hydroxyamphetamine Hydrochloride in Human Plasma

Pharmacological Context & Significance (S)-p-Hydroxyamphetamine (4-HA) is a potent sympathomimetic amine and a major phase I active metabolite of (S)-amphetamine. In humans, it is formed primarily via cytochrome P450 2D6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Significance

(S)-p-Hydroxyamphetamine (4-HA) is a potent sympathomimetic amine and a major phase I active metabolite of (S)-amphetamine. In humans, it is formed primarily via cytochrome P450 2D6 (CYP2D6)-mediated aromatic hydroxylation[1]. In forensic toxicology, clinical pharmacokinetics, and drug development, stereoselective analysis of 4-HA is critical. Because enantiomers are metabolized at different rates, quantifying the specific (S)-enantiomer relative to the (R)-enantiomer allows scientists to estimate the precise time of drug consumption and differentiate between illicit racemic amphetamine ingestion and the use of prescription medications (e.g., lisdexamfetamine or dexamphetamine)[2].

Pathway A (S)-Amphetamine B CYP2D6 A->B C (S)-p-Hydroxyamphetamine B->C Hydroxylation D Phase II Conjugation C->D E Glucuronide/Sulfate D->E Excretion

Phase I and II metabolic pathway of (S)-amphetamine to (S)-p-hydroxyamphetamine.

Methodological Rationale (E-E-A-T)

As an application scientist, developing a robust assay for 4-HA in plasma requires overcoming specific physicochemical challenges. The following outlines the causality behind our experimental design.

Sample Preparation (MCX SPE): 4-HA is highly hydrophilic due to its basic primary amine (pKa ~10.0) and phenolic hydroxyl group (pKa ~10.1). Traditional liquid-liquid extraction (LLE) often yields poor recovery for such polar metabolites. We employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. By acidifying the plasma, the amine group becomes fully protonated, allowing strong electrostatic retention on the sulfonic acid cation-exchange resin. This permits aggressive organic washes (e.g., 100% methanol) to strip away neutral plasma phospholipids, drastically reducing matrix effects before eluting the analyte with a basified organic solvent.

Enantioselective Chromatography: Separating the (S)- and (R)-enantiomers of 4-HA requires a chiral stationary phase. A macrocyclic glycopeptide-based column (e.g., Chirobiotic V2) provides excellent chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric inclusion[2].

Mass Spectrometry & Fragmentation Causality: Detection is performed in positive Electrospray Ionization (ESI+) mode. The molecule readily protonates to form the [M+H]+ precursor ion at m/z 152.1. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the loss of the amine group and the alkyl side chain ( −NH3​ , −C2​H4​ ), yielding a highly stable hydroxybenzyl cation at m/z 107.0[3]. A secondary transition at m/z 135.0 (loss of NH3​ ) serves as the qualitative confirmation ion[3].

Workflow S1 1. Plasma Aliquot (200 µL) + Internal Standard (IS) S2 2. Acidification (2% Formic Acid) S1->S2 S3 3. MCX Solid Phase Extraction (Wash: MeOH, Elute: 5% NH4OH in MeOH) S2->S3 S4 4. Enantioselective LC (Macrocyclic Glycopeptide Column) S3->S4 S5 5. ESI-MS/MS Detection (MRM: m/z 152.1 -> 107.0) S4->S5

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Tests (SST) must be passed prior to batch acquisition: the Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10 , and blank matrix carryover must be ≤20% of the LLOQ peak area[4].

Step 1: Reagent Preparation
  • Wash Buffer : 2% Formic Acid (FA) in LC-MS grade water.

  • Elution Buffer : 5% Ammonium Hydroxide ( NH4​OH ) in LC-MS grade Methanol (Prepare fresh daily to prevent ammonia evaporation).

  • Internal Standard (IS) Working Solution : 100 ng/mL of (S)-p-Hydroxyamphetamine-d4 in 50:50 Water:Methanol.

Step 2: Plasma Extraction (MCX SPE)
  • Aliquot : Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike : Add 20 µL of the IS Working Solution. Vortex for 10 seconds.

  • Acidify : Add 200 µL of 2% FA in water to disrupt protein binding and ensure complete amine protonation. Vortex for 30 seconds.

  • Condition : Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 2% FA in water.

  • Load : Apply the acidified plasma sample to the cartridge. Draw through at a flow rate of ~1 mL/min.

  • Wash : Wash with 1 mL of 2% FA in water (removes salts and proteins), followed by 1 mL of 100% Methanol (removes neutral lipids and isobaric interferences).

  • Elute : Elute the target analytes into a clean collection tube using 1 mL of the Elution Buffer (5% NH4​OH in Methanol).

  • Dry & Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.

Quantitative Data & Instrumental Parameters

Table 1: Enantioselective LC Conditions

ParameterSpecification
Column Astec Chirobiotic V2 (2.1 x 150 mm, 5 µm)
Mobile Phase A 0.1% Ammonium Acetate in Water
Mobile Phase B 0.1% Ammonium Acetate in Methanol
Flow Rate 0.3 mL/min
Gradient Isocratic: 10% A / 90% B
Column Temperature 25°C
Injection Volume 5 µL
Run Time 12.0 minutes

Table 2: MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
(S)-p-Hydroxyamphetamine 152.1107.05020Quantifier[3]
(S)-p-Hydroxyamphetamine 152.1135.05012Qualifier[3]
(S)-p-Hydroxyamphetamine-d4 156.1111.05020Internal Standard

Table 3: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linear Range R2≥0.995 0.5 – 250 ng/mL[2]
LLOQ S/N ≥10 , Precision ≤20% 0.5 ng/mL
Intra-day Precision (CV) ≤15% ( ≤20% at LLOQ)4.2% – 7.8%
Inter-day Accuracy 85% – 115% of nominal92% – 106%
Extraction Recovery Consistent across QC levels> 88%
Matrix Effect ≤15% variation< 10% (Ion suppression)

References

  • Title : Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of ten amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA) analytes in human meconium Source : National Institutes of Health (NIH) / PMC URL :[Link]

Sources

Application

using (s)-p-hydroxyamphetamine hydrochloride as an internal reference standard

Application Note: Utilization of (S)-p-Hydroxyamphetamine Hydrochloride as an Internal Reference Standard in Advanced Chromatographic Assays Introduction & Mechanistic Context (S)-p-Hydroxyamphetamine (also known as 4-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of (S)-p-Hydroxyamphetamine Hydrochloride as an Internal Reference Standard in Advanced Chromatographic Assays

Introduction & Mechanistic Context

(S)-p-Hydroxyamphetamine (also known as 4-hydroxyamphetamine or gepefrine) is a primary Phase I metabolite of (S)-methamphetamine and (S)-amphetamine[1]. In forensic toxicology, clinical diagnostics, and sports anti-doping, the accurate quantification of this metabolite is indispensable.

Using the hydrochloride salt of (S)-p-hydroxyamphetamine (CAS 876-26-6) as an internal reference standard provides distinct analytical advantages over its free base counterpart. The free base form of the amine is highly susceptible to oxidation and volatilization; the hydrochloride salt ensures thermodynamic stability, hygroscopic control, and precise stoichiometric weighing for gravimetric standard preparation[2].

Depending on the analytical architecture, (S)-p-hydroxyamphetamine HCl is deployed in two distinct modalities:

  • As a Quantitative Calibrator (CRM): In enantioselective LC-MS/MS assays, it is used to generate calibration curves for the absolute quantification of the (S)-enantiomer. The (R)/(S) enantiomeric ratio of p-hydroxyamphetamine is the definitive biomarker used to distinguish illicit (S)-methamphetamine abuse from the legitimate use of prescription drugs like selegiline, which metabolizes predominantly into (R)-enantiomers[3].

  • As an Internal Standard (IS): For the analysis of novel psychoactive substances (NPS) or designer amphetamines in matrices where p-hydroxyamphetamine is naturally absent (e.g., seized street drugs or wastewater), it serves as a highly effective structural analog IS. It mimics the extraction recovery and ionization efficiency of target analytes, thereby correcting for matrix effects[4].

Metabolic & Analytical Pathway

To design a robust assay, one must account for the biotransformation of the target. (S)-methamphetamine undergoes N-demethylation to (S)-amphetamine, followed by CYP2D6-mediated aromatic hydroxylation to yield (S)-p-hydroxyamphetamine. Subsequently, extensive Phase II metabolism via UDP-glucuronosyltransferases (UGT) converts the majority of the molecule into a glucuronide conjugate[5].

G METH (S)-Methamphetamine AMP (S)-Amphetamine METH->AMP N-demethylation PHAMP (S)-p-Hydroxyamphetamine (Internal Reference) AMP->PHAMP CYP2D6 Hydroxylation GLUC Glucuronide Conjugate PHAMP->GLUC UGT Conjugation

Caption: Metabolic pathway of (S)-methamphetamine to (S)-p-hydroxyamphetamine.

Experimental Protocols & Causality

Protocol 1: Preparation of the Internal Reference Standard Causality: High-fidelity quantification requires a stable stock. Methanol is chosen as the solvent because it prevents the microbial degradation that can occur in aqueous stocks while ensuring complete solubility of the HCl salt.

  • Accurately weigh 1.0 mg of (S)-p-hydroxyamphetamine HCl using a calibrated microbalance.

  • Dissolve in 1.0 mL of LC-MS grade methanol to create a 1.0 mg/mL stock solution.

  • Store the stock solution in amber glass vials at -20°C to prevent photodegradation[2].

  • Dilute with the initial mobile phase (e.g., 0.1% formic acid in water) to create a working internal standard solution (e.g., 100 ng/mL) immediately prior to use[1].

Protocol 2: Sample Preparation (Urine Matrix) Causality: Because >80% of p-hydroxyamphetamine is excreted as a glucuronide conjugate, direct extraction will result in severe under-quantification (false negatives). Enzymatic hydrolysis is mandatory to cleave the glucuronic acid moiety, reverting the conjugate back to free (S)-p-hydroxyamphetamine[5]. Furthermore, amphetamines have a pKa of ~9.9. Liquid-liquid extraction (LLE) into an organic solvent requires the matrix pH to be raised above 10.5 to fully deprotonate the amine into its uncharged free-base form.

Self-Validating System: To ensure the hydrolysis step is complete, spike the sample with a known concentration of a structurally similar deuterated glucuronide (e.g., morphine-3-glucuronide-d3). The complete disappearance of this conjugate in the final MS scan validates 100% enzyme efficiency.

  • Aliquot: Transfer 1.0 mL of the biological sample (e.g., urine) into a 15 mL centrifuge tube.

  • Spike: Add 50 µL of the working (S)-p-hydroxyamphetamine HCl internal standard (if used as an IS) or the corresponding deuterated IS (if (S)-p-hydroxyamphetamine is the target calibrator).

  • Hydrolysis: Add 100 µL of β-glucuronidase (from E. coli or Helix pomatia) and 1.0 mL of phosphate buffer (pH 7.0). Incubate at 50°C for 1.5 hours[5].

  • pH Adjustment: After cooling, add 0.5 mL of 10% Na2CO3 / NaHCO3 buffer to adjust the sample pH to 10.5.

  • Extraction: Add 5.0 mL of ethyl acetate (or a chloroform-isopropanol 3:1 mixture)[5]. Vortex vigorously for 5 minutes.

  • Centrifugation & Drying: Centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[6].

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase for injection.

Workflow S1 1. Aliquot Matrix (1.0 mL) Spike Internal Reference S2 2. Enzymatic Hydrolysis (β-Glucuronidase, 50°C, 1.5h) S1->S2 S3 3. pH Adjustment (pH 10.5) Na2CO3 / NaHCO3 Buffer S2->S3 S4 4. Liquid-Liquid Extraction Ethyl Acetate S3->S4 S5 5. LC-MS/MS Analysis ESI+, MRM Mode S4->S5

Caption: Sample preparation workflow utilizing the internal reference standard.

Data Presentation & Instrumental Conditions

For enantioselective separation, a chiral stationary phase (e.g., a macrocyclic glycopeptide column) is employed. The mass spectrometer operates in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
(S)-Methamphetamine150.191.0119.015 / 20
(S)-Amphetamine136.191.0119.015 / 20
(S)-p-Hydroxyamphetamine 152.1 107.0 135.0 18 / 15
p-Hydroxyamphetamine-d5 (IS)157.1112.0138.018 / 15

Note: The primary transition for p-hydroxyamphetamine (152.1 → 107.0) represents the cleavage of the alkylamine chain, leaving the highly stable hydroxybenzyl cation[3].

Table 2: Method Validation Parameters

ParameterSpecificationCausality / Relevance
Linearity Range 2.5 – 1000 ng/mLCovers both therapeutic dosing and toxicological overdose scenarios.
Limit of Detection (LOD) 0.8 ng/mLEnsures detection of trace residual metabolites days after consumption[1].
Extraction Recovery > 85%Validates the efficiency of the pH 10.5 adjustment prior to LLE.
Matrix Effect 96% - 105%Corrected by the internal standard; ensures ion suppression/enhancement is negligible.

References

  • Australian Government National Measurement Institute: CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS - industry.gov.au - 2[2]

  • Simple and sensitive high-performance liquid chromatographic determination of methamphetamines in human urine as derivatives of 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride, a new fluorescence derivatization reagent - nih.gov - 6[6]

  • Simultaneous determination of methamphetamine and its metabolites in the urine samples of abusers by high performance liquid chromatography with chemiluminescence detection - nih.gov - 5[5]

  • Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of ten amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA) analytes in human meconium - nih.gov - 1[1]

  • Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption - semanticscholar.org - 3[3]

  • Simultaneous quantitative analysis of methamphetamine and 4-hydroxymethamphetamine in body fluids by gas chromatography/mass spectrometry - nih.gov - 4[4]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of (S)-p-Hydroxyamphetamine Hydrochloride

Scientific Rationale & Introduction (S)-p-hydroxyamphetamine (also known as 4-hydroxyamphetamine) is a primary, active metabolite of amphetamine[1]. While historically recognized as an indirect sympathomimetic that induc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

(S)-p-hydroxyamphetamine (also known as 4-hydroxyamphetamine) is a primary, active metabolite of amphetamine[1]. While historically recognized as an indirect sympathomimetic that induces norepinephrine release[1], recent pharmacological advancements have identified it as a highly efficacious, stereoselective agonist for the Trace Amine-Associated Receptor 1 (TAAR1)[2]. Understanding the specific cellular interactions of the (S)-enantiomer is critical for drug development professionals investigating novel therapeutics for ADHD, narcolepsy, and psychostimulant addiction[3].

Unlike its parent compound, (S)-p-hydroxyamphetamine exhibits distinct pharmacokinetic and neurotoxicological profiles. In vitro studies using human dopaminergic differentiated SH-SY5Y cells demonstrate that it is significantly less neurotoxic than amphetamine and its downstream metabolite, 4-hydroxynorephedrine[4]. This application note provides validated, step-by-step protocols for preparing and dosing cell cultures with (S)-p-hydroxyamphetamine hydrochloride, emphasizing causality and self-validating experimental designs.

Mechanistic Pathway

(S)-p-hydroxyamphetamine exerts its primary intracellular effects via TAAR1, a Gαs-coupled receptor[5]. Activation of TAAR1 stimulates adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP)[2]. This pathway directly modulates downstream dopaminergic and serotonergic neurotransmission.

Pathway Ligand (S)-p-Hydroxyamphetamine Receptor TAAR1 Receptor Ligand->Receptor Stereoselective Binding GProtein Gαs Protein Receptor->GProtein Activation Enzyme Adenylyl Cyclase GProtein->Enzyme Stimulation Messenger cAMP Accumulation Enzyme->Messenger ATP Conversion

Fig 1. (S)-p-hydroxyamphetamine stereoselective activation of the TAAR1 Gαs signaling pathway.

Experimental Rationale & Causality

To accurately profile this compound, two parallel cellular models are required:

  • HEK-293 (TAAR1 Transfected) : Used for pharmacodynamic efficacy (cAMP accumulation). HEK-293 cells lack endogenous TAAR1; thus, stable transfection isolates the receptor's specific response to the (S)-enantiomer[2]. The addition of IBMX (3-isobutyl-1-methylxanthine) is mandatory to inhibit phosphodiesterases, preventing rapid cAMP degradation and ensuring a measurable signal window.

  • SH-SY5Y (Dopaminergic Differentiated) : Used for neurotoxicity profiling. Undifferentiated SH-SY5Y cells resemble immature neuroblasts. Differentiation with Retinoic Acid (RA) halts proliferation and upregulates tyrosine hydroxylase (TH) and dopamine transporters (DAT), creating a physiologically relevant model of human dopaminergic neurons[4].

Preparation of (S)-p-Hydroxyamphetamine Hydrochloride

Chemical Properties : As a hydrochloride salt,6 (CAS: 71295-78-8) is highly water-soluble[6]. Causality Check : Avoid using DMSO as a primary solvent. DMSO can induce basal cytotoxicity and alter cell membrane permeability, confounding receptor-binding assays.

  • Weigh the appropriate mass of (S)-p-hydroxyamphetamine HCl.

  • Dissolve in sterile, cell-culture grade DPBS (Dulbecco’s Phosphate-Buffered Saline) to create a 10 mM stock solution.

  • Vortex for 30 seconds until completely dissolved.

  • Filter-sterilize using a 0.22 µm PTFE syringe filter.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent oxidative degradation of the phenol ring.

Experimental Protocols

Protocol A: TAAR1 cAMP Accumulation Assay (Pharmacodynamics)

Self-Validating System: This protocol includes Forskolin (a direct adenylyl cyclase activator) as a positive control to validate the assay's dynamic range, and a vehicle control to establish basal cAMP levels.

  • Cell Seeding : Seed TAAR1-expressing HEK-293 cells in a 96-well white opaque microplate at 2.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Media Replacement & IBMX Pre-treatment : Remove media and wash cells once with Krebs-Ringer-HEPES (KRH) buffer. Add 40 µL of KRH buffer containing 1 mM IBMX to each well. Incubate for 20 minutes at 37°C.

  • Dosing : Prepare serial dilutions of (S)-p-hydroxyamphetamine HCl in KRH buffer (range: 10 nM to 100 µM).

  • Treatment : Add 10 µL of the 5X drug solutions to the respective wells (Final volume = 50 µL).

    • Positive Control: 10 µM Forskolin.

    • Negative Control: KRH buffer (Vehicle).

  • Incubation : Incubate for exactly 30 minutes at 37°C to allow for peak cAMP accumulation[2].

  • Lysis & Detection : Add cAMP chemiluminescent detection reagents directly to the wells to lyse cells and generate the luminescent signal. Read on a microplate luminometer.

Protocol B: SH-SY5Y Neurotoxicity Assay (Safety Profiling)

Self-Validating System: Includes 0.1% Triton X-100 as a positive control for 100% cell death (maximum LDH release) and untreated cells as the baseline viability control.

  • Differentiation : Seed SH-SY5Y cells at 1.5 × 10⁴ cells/well in 96-well clear plates. Treat with 10 µM Retinoic Acid in low-serum media (1% FBS) for 5-7 days, replacing media every 48 hours to induce the dopaminergic phenotype[4].

  • Dosing : Prepare high-concentration dosing solutions of (S)-p-hydroxyamphetamine HCl in assay media (range: 1.0 mM to 10.0 mM) to evaluate toxic thresholds[4].

  • Treatment : Aspirate differentiation media and apply 100 µL of dosing solutions.

    • Positive Control: 0.1% Triton X-100 (added 45 mins prior to assay readout).

    • Negative Control: Untreated assay media.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Readout (MTT) : Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Workflow cluster_cAMP Pharmacodynamics (Efficacy) cluster_Tox Toxicology (Safety) Start Prepare (S)-p-Hydroxyamphetamine HCl (Aqueous Stock) HEK HEK-293 (TAAR1+) + IBMX Pre-treatment Start->HEK Dose 10 nM - 100 μM SHSY5Y SH-SY5Y Cells + Retinoic Acid Differentiation Start->SHSY5Y Dose 1 mM - 10 mM cAMP cAMP Chemiluminescence Assay HEK->cAMP Control1 Control: Forskolin (+) Vehicle (-) HEK->Control1 MTT MTT / LDH Viability Assays (24h-48h) SHSY5Y->MTT Control2 Control: Triton X-100 (+) Untreated (-) SHSY5Y->Control2

Fig 2. Parallel workflows for pharmacodynamic profiling and neurotoxicity validation.

Quantitative Data Summary

The following table summarizes the comparative in vitro pharmacological and toxicological metrics of amphetamine and its key metabolites, highlighting the distinct safety profile of (S)-p-hydroxyamphetamine.

CompoundPrimary TargetTAAR1 Agonism (EC50)SH-SY5Y Neurotoxicity (TC50, 24h)
(S)-Amphetamine TAAR1 / VMAT2 / DATHigh Potency (~1.0 µM)~3.5 mM
4-Hydroxynorephedrine Adrenergic / TAAR1Moderate Potency~8.0 mM
(S)-p-Hydroxyamphetamine TAAR1 / AdrenergicHigh Potency (~0.9 - 4.4 µM)*> 10.0 mM (Not reached)

*EC50 values vary based on species-specific TAAR1 orthologs (e.g., human vs. rodent)[2]. The TC50 for (S)-p-hydroxyamphetamine was not reached even at 10 mM, indicating a significantly wider safety margin in vitro compared to the parent drug[4].

References

  • 4-Hydroxyamphetamine - Wikipedia | wikipedia.org | 1

  • Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells | nih.gov | 4

  • Exploring the Determinants of Trace Amine-Associated Receptor 1's Functional Selectivity for the Stereoisomers of Amphetamine and Methamphetamine | acs.org | 5

  • (S)-p-Hydroxyamphetamine hydrochloride — Chemical Substance Information | nextsds.com | 6

  • Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine | nih.gov | 2

  • Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class | nih.gov |3

Sources

Application

High-Efficiency Solid-Phase Extraction of (S)-p-Hydroxyamphetamine Hydrochloride from Biological Matrices: A Comprehensive Protocol for LC-MS/MS Analysis

Target Audience: Researchers, Analytical Scientists, and Forensic/Clinical Toxicologists Matrix: Human Urine, Serum, and Plasma Analyte: (S)-p-Hydroxyamphetamine Hydrochloride (CAS: 876-27-7) Introduction & Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Forensic/Clinical Toxicologists Matrix: Human Urine, Serum, and Plasma Analyte: (S)-p-Hydroxyamphetamine Hydrochloride (CAS: 876-27-7)

Introduction & Mechanistic Rationale

(S)-p-hydroxyamphetamine is a major pharmacologically active metabolite of amphetamine and a highly polar, basic amine. In forensic toxicology and pharmacokinetics, accurately quantifying this specific enantiomer is critical for estimating the time of drug consumption and distinguishing illicit abuse from prescription medication use [1].

Extracting (S)-p-hydroxyamphetamine from complex biological matrices presents a significant analytical challenge. Due to its high polarity and basicity (amine pKa​≈10.0 , phenolic hydroxyl pKa​≈10.0 ), the analyte exhibits poor retention on traditional reversed-phase (C18) sorbents, leading to early breakthrough and severe ion suppression in LC-MS/MS.

To overcome this, Mixed-Mode Strong Cation Exchange (MCX / SCX) Solid-Phase Extraction (SPE) is the gold standard [2]. Mixed-mode sorbents feature a lipophilic polymeric backbone functionalized with strongly acidic sulfonic acid groups. This dual-retention mechanism allows scientists to lock the protonated amine onto the sorbent via strong ionic bonds, enabling aggressive organic washes that eliminate matrix interferences (e.g., phospholipids and endogenous salts) without risking analyte loss [3].

Experimental Workflow & Causality

The following protocol is designed as a self-validating system. Every chemical adjustment serves a specific thermodynamic or electrostatic purpose to ensure maximum recovery and minimal matrix effect.

Materials & Reagents
  • SPE Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Supel-Select SCX, 30 mg / 1 cc cartridges).

  • Reagents: LC-MS Grade Methanol (MeOH), Ultrapure Water (UPW), Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ).

  • Internal Standard (IS): Amphetamine- d11​ or 4-hydroxyamphetamine- d4​ (Spiked at 50 ng/mL).

Step-by-Step SPE Protocol

Step 1: Matrix Pre-treatment

  • Urine: Aliquot 1.0 mL of urine. If total (free + conjugated) concentration is required, perform enzymatic hydrolysis using β -glucuronidase. Dilute 1:1 with 2% Formic Acid in UPW.

  • Serum/Plasma: Aliquot 0.5 mL of serum. Add 1.5 mL of cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 × g for 10 min. Transfer the supernatant and dilute with 2.0 mL of 2% Formic Acid.

  • Causality: Acidifying the sample to pH 3–4 ensures that the primary amine of (S)-p-hydroxyamphetamine is 100% protonated (cationic). The phenolic group remains neutral. This guarantees optimal ionic binding to the negatively charged sulfonic acid sites on the SPE sorbent.

Step 2: Sorbent Conditioning

  • Pass 1.0 mL of Methanol, followed by 1.0 mL of UPW through the cartridge.

  • Causality: Methanol solvates the polymeric backbone, maximizing the surface area. Water removes the organic solvent, creating an aqueous environment compatible with the loading sample.

Step 3: Sample Loading

  • Load the pre-treated sample at a controlled flow rate of 1–2 mL/min.

  • Causality: A slow flow rate provides sufficient residence time for mass transfer, allowing the protonated analyte to diffuse into the pores and form strong ionic bonds with the sorbent.

Step 4: Wash 1 (Aqueous)

  • Pass 2.0 mL of 2% Formic Acid in UPW.

  • Causality: This acidic wash removes polar neutral compounds, salts, and acidic interferences. The low pH maintains the analyte's positive charge, keeping it locked to the sorbent.

Step 5: Wash 2 (Organic)

  • Pass 2.0 mL of 100% Methanol.

  • Causality: Because the analyte is secured via ionic bonds (which are unaffected by organic solvents), 100% Methanol can be used to aggressively wash away strongly bound hydrophobic interferences, such as lipids and phospholipids, drastically reducing matrix effects.

Step 6: Target Elution

  • Elute with 2×1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH (> 10) of the elution solvent deprotonates the amine group of (S)-p-hydroxyamphetamine, neutralizing its charge. Without the positive charge, the ionic bond breaks. The methanol simultaneously disrupts the hydrophobic interactions, releasing the highly purified analyte.

Step 7: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μ L of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

Workflow Visualization

SPE_Workflow Start Biological Matrix (Urine, Plasma, Serum) Pretreatment 1. Sample Pre-treatment Acidify to pH 3-4 (2% Formic Acid) Start->Pretreatment Load 3. Sample Loading (Analyte retained via ionic bonds) Pretreatment->Load Condition 2. Sorbent Conditioning 1 mL MeOH -> 1 mL Water Condition->Load Wash1 4. Aqueous Wash 2% Formic Acid in Water (Removes acidic/neutral salts) Load->Wash1 Wash2 5. Organic Wash 100% Methanol (Removes lipophilic interferences) Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in Methanol (Breaks ionic bonds) Wash2->Elute LCMS 7. Evaporation, Reconstitution & LC-MS/MS Analysis Elute->LCMS

Mixed-Mode Cation Exchange SPE Workflow for (S)-p-Hydroxyamphetamine.

Quantitative Data Summary

The implementation of the mixed-mode SPE protocol yields highly reproducible quantitative data, effectively eliminating the ion suppression typically observed in direct dilute-and-shoot methods. Below is a summary of expected validation parameters based on established forensic methodologies [1, 2].

MatrixAnalyteAbsolute Recovery (%)Matrix Effect (%)LOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)
Serum (S)-p-Hydroxyamphetamine88.5 ± 4.295.0 ± 3.10.150.500.5 – 250
Urine (S)-p-Hydroxyamphetamine92.1 ± 3.898.2 ± 2.50.501.001.0 – 1000

Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, validating the efficacy of the 100% Methanol wash step.

References

  • Losacker M, Kraemer M, Philipsen A, Duecker K, Dreimueller N, Engelmann J, Roehrich J, Hess C. "Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time." Metabolites. 2021 Aug 6;11(8):521.[Link][1]

  • Soares ME, Carvalho M, Carmo H, Remião F, Carvalho F, Bastos ML. "Simultaneous determination of amphetamine derivatives in human urine after SPE extraction and HPLC-UV analysis." Biomedical Chromatography. 2004 Mar;18(2):125-31.[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Liquid-Liquid Extraction of (s)-p-Hydroxyamphetamine Hydrochloride

A Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the liquid-liquid extraction (LLE) of (s)-p-hydroxyamphetamine hydrochloride. Our focus is on elucidating the underlying chemical principles to empower you to optimize your extraction protocols for maximum yield and purity.

Disclaimer: (s)-p-hydroxyamphetamine and its derivatives are regulated compounds in many jurisdictions. All experimental work should be conducted in a certified laboratory facility, in compliance with all local, national, and international regulations, and under the supervision of authorized personnel. This guide is intended for professional research and development purposes only.

Part 1: Fundamental Principles of Extraction

Understanding the physicochemical properties of (s)-p-hydroxyamphetamine is critical for developing a robust LLE protocol. This molecule is amphoteric, meaning it has both a weakly basic amine group and a weakly acidic phenolic group.[1][2][3] Its behavior in solution is therefore highly dependent on pH.

The core of the extraction strategy revolves around controlling the ionization state of the molecule to dictate its solubility in either an aqueous or an organic phase. This is governed by the Henderson-Hasselbalch equation.[4][5][6]

  • In Acidic Conditions (pH < 8): The basic amine group is protonated (R-NH₃⁺), forming a charged, water-soluble salt. The phenolic group remains protonated (R-OH). The molecule is polar and will partition into the aqueous phase.

  • In Moderately Basic Conditions (pH ≈ 10-11): The amine group is deprotonated (R-NH₂), becoming a neutral, free base. The phenolic group remains largely protonated. In this un-ionized state, the molecule is significantly less polar and becomes soluble in a suitable organic solvent.[7][8][9] This is the ideal pH range for extraction from an aqueous solution into an organic solvent.

  • In Strongly Basic Conditions (pH > 12): The amine group remains as the neutral free base, but the acidic phenolic group deprotonates (R-O⁻), creating a charged phenoxide ion. This charge increases the molecule's water solubility again, which can decrease extraction efficiency into the organic phase.[1]

This pH-dependent behavior allows for selective extraction and purification.

Logical Relationship: pH and Molecular State

This diagram illustrates how pH dictates the ionization state and subsequent phase preference of p-hydroxyamphetamine.

cluster_aqueous Aqueous Phase Preference cluster_organic Organic Phase Preference Acidic Acidic pH (<8) R-NH₃⁺ / R-OH (Charged, Polar) ModerateBase Optimal pH (10-11) R-NH₂ / R-OH (Neutral, Non-Polar) Acidic->ModerateBase  Add Base (e.g., NaOH)   StrongBase Strongly Basic pH (>12) R-NH₂ / R-O⁻ (Charged, Polar) StrongBase->ModerateBase Add Acid ModerateBase->Acidic  Add Acid (e.g., HCl)   ModerateBase->StrongBase Add Excess Base

Caption: pH-dependent ionization and phase preference of p-hydroxyamphetamine.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal organic solvent for the extraction?

A1: Solvent selection is a balance of several factors. The primary goal is to choose a water-immiscible solvent that has a high affinity for the neutral (free base) form of p-hydroxyamphetamine.[10][11]

Key Considerations:

  • Polarity: The principle of "like dissolves like" applies. You need a solvent that matches the polarity of the neutral analyte.[12] Solvents like dichloromethane, chloroform, and ethyl acetate are commonly used for amphetamine-type substances.[8][13] Highly polar solvents (methanol, ethanol) are unsuitable as they are miscible with water.[14]

  • Immiscibility & Density: The solvent must form a distinct layer with the aqueous phase.[14] Knowing the solvent's density relative to water is crucial for identifying the top and bottom layers in the separatory funnel.

  • Boiling Point: A lower boiling point (e.g., dichloromethane at ~40°C, diethyl ether at ~35°C) facilitates easy removal by rotary evaporation after extraction, but can lead to solvent loss.[11]

  • Chemical Reactivity: The solvent must be inert and not react with your analyte or other components in the mixture.[10]

Data Summary: Common LLE Solvents

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexWater Immiscible?Notes
Dichloromethane 1.3339.63.1YesVersatile, high solvating power, but toxic.[10][14] Forms the bottom layer.
Chloroform 1.4961.24.1YesEffective solvent for amphetamines,[8][15] but toxic. Forms the bottom layer.
Ethyl Acetate 0.9077.14.4YesModerately polar, less toxic option.[10] Forms the top layer. Can be prone to hydrolysis.
Diethyl Ether 0.7134.62.8YesEffective, but highly flammable and prone to peroxide formation.[14] Forms the top layer.
Toluene 0.87110.62.4YesGood for non-polar compounds, less effective for this application. Forms the top layer.
Q2: What is the most critical factor for achieving high extraction yield?

A2: Precise pH control. As an amphoteric compound, the ionization state of p-hydroxyamphetamine is entirely dependent on the pH of the aqueous phase. To extract the compound into an organic solvent, you must convert it to its neutral free-base form.

  • Rule of Thumb: Adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the amine's conjugate acid.[7][9]

  • Practical Application: The pKa of amphetamine is approximately 9.9.[13][16] Therefore, the optimal pH for extracting p-hydroxyamphetamine into the organic phase is between 10 and 11 . Studies on amphetamine extraction show high recovery at pH 10.[8][13] Increasing the pH too much (e.g., >12) will deprotonate the phenolic group, making the molecule ionic again and reducing its solubility in the organic phase.[1]

Q3: My compound is in the hydrochloride salt form. Do I need to do anything before extraction?

A3: Yes. The hydrochloride salt is, by design, highly water-soluble. The first step is to dissolve the salt in an aqueous solution (e.g., deionized water or a buffer) and then add a base (e.g., 1M NaOH) to adjust the pH to the optimal range of 10-11. This neutralizes the hydrochloride salt and deprotonates the amine group, generating the organic-soluble free base required for extraction.

Part 3: Troubleshooting Guide

Problem: An emulsion has formed between the aqueous and organic layers, and they won't separate.

Solution: Emulsion formation is a common problem, often caused by vigorous shaking or the presence of surfactant-like impurities.[17][18]

  • Immediate Actions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

    • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously. This reduces the mechanical energy that creates emulsions.[18]

    • "Salting Out": Add a saturated solution of sodium chloride (brine).[18] This increases the ionic strength and density of the aqueous layer, which helps to disrupt the emulsion and force separation.[17]

  • Advanced Techniques:

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.[18]

    • Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[18]

    • Temperature Change: Gently warming the funnel in a water bath can sometimes help break an emulsion.[19]

Problem: My extraction yield is consistently low.

Solution: Low yield can stem from several factors related to phase partitioning. Systematically check the following:

  • Verify pH: Use a calibrated pH meter to confirm the aqueous phase is within the optimal 10-11 range before extraction. Incorrect pH is the most common cause of poor recovery for ionizable compounds.[9]

  • Increase Solvent Ratio: A single extraction may be insufficient. The partition coefficient dictates how the analyte distributes. To ensure complete extraction, perform multiple extractions (e.g., 3x with fresh solvent). A generic optimum starting ratio of organic solvent to aqueous sample is around 7:1.[9][12]

  • Employ "Salting Out": For polar analytes, solubility in the aqueous phase can remain high even at the correct pH. Add a salt like sodium chloride or sodium sulfate to the aqueous layer to decrease the solubility of your compound and drive more of it into the organic phase.[7][9][12]

  • Check Solvent Choice: If your compound has higher polarity than anticipated, your chosen solvent may not be effective. Try a more polar extraction solvent, such as ethyl acetate instead of toluene.[7][9]

  • Increase Agitation/Contact Time: Ensure adequate mixing between the two phases for a sufficient period (e.g., 1-2 minutes of gentle inversion) to allow equilibrium to be reached.[7][9]

Problem: I've completed the extraction, but my final product is not pure.

Solution: This indicates that impurities were co-extracted with your target compound. A back-extraction (or "acid wash") is a powerful purification technique.[9][12]

  • Principle: After extracting your neutral free base into the organic layer, you can selectively pull it back into a fresh aqueous layer by making the aqueous phase acidic. Neutral organic impurities will remain in the organic solvent.

  • Procedure:

    • Separate the organic layer containing your compound.

    • Add a fresh volume of acidic water (e.g., 1M HCl, pH ≈ 1-2) to the separatory funnel.

    • Mix the layers. The acidic solution will protonate your amine (R-NH₂ → R-NH₃⁺), making it a water-soluble salt again.

    • The newly formed salt will partition into the fresh acidic aqueous layer, leaving neutral impurities behind in the original organic solvent.

    • You can now discard the organic layer. The purified p-hydroxyamphetamine hydrochloride is in the new aqueous layer. From here, it can be recovered by basifying the solution and re-extracting into a fresh organic solvent.

Part 4: Experimental Protocols & Workflows

Protocol 1: Standard Extraction and Purification Workflow

This protocol outlines the full process of extracting the free base from an aqueous solution, purifying it via back-extraction, and recovering the final product.

start Start: Aqueous solution of (s)-p-hydroxyamphetamine HCl step1 1. Basify Aqueous Phase Adjust pH to 10-11 with 1M NaOH. (Converts salt to free base) start->step1 step2 2. Organic Extraction Add immiscible organic solvent (e.g., Dichloromethane). Mix & separate. step1->step2 step3 Organic Layer: Contains neutral free base + neutral impurities step2->step3 Collect step4 Aqueous Layer: Contains inorganic salts. (Discard) step2->step4 Discard step5 3. Acidic Back-Extraction (Wash) Add fresh 1M HCl (aq). Mix & separate. step3->step5 step6 Organic Layer: Contains neutral impurities. (Discard) step5->step6 Discard step7 Aqueous Layer: Contains purified R-NH₃⁺Cl⁻ salt step5->step7 Collect step8 4. Final Extraction Re-basify aqueous layer to pH 10-11. Extract with fresh organic solvent. step7->step8 step9 Final Organic Layer: Contains purified free base step8->step9 end 5. Dry & Evaporate Solvent (e.g., use Na₂SO₄, then rotary evaporation) Yields purified solid. step9->end

Caption: Workflow for LLE with an acidic back-extraction purification step.

Step-by-Step Methodology:

  • Preparation: Start with the aqueous solution containing (s)-p-hydroxyamphetamine hydrochloride.

  • Basification: While monitoring with a calibrated pH meter, slowly add 1M sodium hydroxide (NaOH) solution dropwise until the pH is stable between 10.0 and 11.0.

  • Initial Extraction:

    • Transfer the basified solution to a separatory funnel.

    • Add an appropriate volume of the chosen organic solvent (e.g., dichloromethane). A 7:1 organic-to-aqueous ratio is a good starting point.[9][12]

    • Stopper the funnel, invert, and vent to release pressure.

    • Gently invert the funnel repeatedly for 1-2 minutes to ensure thorough mixing.[7]

    • Allow the layers to fully separate.

    • Drain the lower organic layer (if using dichloromethane or chloroform) into a clean flask.

    • Repeat this extraction two more times with fresh organic solvent, combining the organic extracts.

  • Purification (Back-Extraction):

    • Return the combined organic extracts to the separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Mix the layers as before. The target compound will move into the new aqueous layer as its hydrochloride salt.

    • Allow the layers to separate. Drain and collect the lower aqueous layer containing the purified product. Discard the organic layer which contains neutral impurities.[9]

  • Recovery:

    • Take the purified aqueous layer and basify it again to pH 10-11 with 1M NaOH.

    • Perform a final series of extractions with a fresh organic solvent as described in step 3.

    • Combine the final organic extracts.

  • Final Processing:

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid product.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • PubMed. (2010, April 15). Small volume liquid extraction of amphetamines in saliva.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • University of Alberta. Conditions for Ideal Extraction Solvents.
  • Bentham Open Archives. (2008, December 4). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Columbia University. solid-liquid extraction.
  • Reddit. (2024, March 12). Amine workup.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • ResearchGate. (2020, December 4). (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Wikipedia. Henderson–Hasselbalch equation.
  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • LCGC International. (2026, March 25). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. Effect of pH on the solubility of phenolic compounds.
  • RSC Publishing. (2020, March 17). A simplified fabric phase sorptive extraction method for the determination of amphetamine drugs in water samples using liquid chromatography-mass spectrometry.
  • PubMed. (2008, September 15). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design.
  • PubChem - NIH. Hydroxyamfetamine | C9H13NO | CID 3651.
  • Zaiput Flow Technologies. Optimization of Liquid-Liquid Extraction.
  • PMC. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties.
  • Pharmacompass.com. P-Hydroxyamphetamine | Drug Information, Uses, Side Effects, Chemistry.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • PROMETHEUS – Protocols. Chemical determination of phenolic compounds.
  • MDPI. (2025, August 25). Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Deranged Physiology. Amphetamine.
  • Wikipedia. 4-Hydroxyamphetamine.
  • CymitQuimica. CAS 103-86-6: Hydroxyamphetamine.

Sources

Optimization

Technical Support Center: (S)-p-Hydroxyamphetamine Hydrochloride Stability in Whole Blood

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, toxicologists, and drug development professionals with field-proven insights into the stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, toxicologists, and drug development professionals with field-proven insights into the stability, handling, and analysis of (S)-p-hydroxyamphetamine hydrochloride in whole blood matrices.

Unlike its parent compound (amphetamine), the presence of a phenolic hydroxyl group fundamentally alters the stability profile of p-hydroxyamphetamine, making it uniquely susceptible to matrix-induced degradation at room temperature. This guide bridges the gap between theoretical chemistry and benchtop reality, ensuring your analytical workflows remain robust and self-validating.

Mechanistic Insights: Why Room Temperature Matters

To understand the stability of (S)-p-hydroxyamphetamine in whole blood, we must analyze its molecular structure. The molecule features a primary amine and a para-substituted phenolic ring . While amphetamine itself is highly stable in biological matrices[1], the phenolic hydroxyl group in p-hydroxyamphetamine introduces two critical vulnerabilities when stored at room temperature:

  • Auto-Oxidation : At room temperature (approx. 20–25°C), the phenolic ring is highly susceptible to oxidation. In whole blood, the presence of dissolved oxygen and transition metals (such as iron released from hemolyzed erythrocytes) acts as a catalyst, accelerating the degradation of the compound into quinone-like derivatives[2].

  • Enzymatic and Bacterial Degradation : Whole blood is a bioactive matrix. Without immediate refrigeration or the addition of preservatives, bacterial proliferation and endogenous enzymatic activity rapidly alter the pH of the sample and metabolize the analyte[1].

G Root (S)-p-Hydroxyamphetamine in Whole Blood Cat1 Enzymatic/Bacterial Degradation Root->Cat1 Room Temp Cat2 Chemical Oxidation (Phenolic Ring) Root->Cat2 O2 / Fe2+ Cat3 Matrix Adsorption (Protein Binding) Root->Cat3 Time-dependent Sol1 Use NaF/KOx Tubes (Inhibits Enzymes) Cat1->Sol1 Sol2 Add Antioxidants (Ascorbic Acid/EDTA) Cat2->Sol2 Sol3 Optimize Extraction (Strong Solvents) Cat3->Sol3

Primary degradation pathways of p-hydroxyamphetamine in blood and mitigation strategies.

Frequently Asked Questions (FAQs)

Q: How long is (S)-p-hydroxyamphetamine stable in whole blood at room temperature? A: In unpreserved whole blood, significant degradation (loss of >20-30%) can occur within 72 hours due to bacterial action and oxidation. If collected in gray-top Vacutainer tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (KOx), the analyte remains relatively stable for up to 7 days at room temperature[1]. However, for quantitative forensic or pharmacokinetic accuracy, samples must be refrigerated (4°C) or frozen (-20°C) as soon as possible.

Q: Can I use EDTA tubes instead of NaF/KOx? A: While EDTA chelates calcium and prevents coagulation (and offers some protection against iron-catalyzed oxidation by chelating transition metals[3]), it does not inhibit bacterial growth or esterase/enzyme activity as effectively as NaF. For room temperature storage exceeding 12 hours, NaF/KOx is strictly required.

Q: Why am I seeing a sudden drop in analyte concentration after 48 hours of room temperature storage? A: This is a classic symptom of sample hemolysis combined with oxidation. As red blood cells lyse at room temperature, they release iron-rich hemoglobin. The iron catalyzes the oxidation of the phenolic hydroxyl group on p-hydroxyamphetamine[2]. Adding an antioxidant like ascorbic acid during sample preparation can help stabilize the analyte[3].

Troubleshooting Guide: Analytical Workflows

SymptomRoot Cause AnalysisCorrective Action (Self-Validating Protocol)
Low Extraction Recovery (<50%) The phenolic nature of the drug causes high plasma protein binding, which worsens as blood coagulates or degrades at room temperature.Action : Perform aggressive protein precipitation using cold acetonitrile (1:3 ratio) before Solid-Phase Extraction (SPE). Validation : Monitor the recovery of your deuterated internal standard (e.g., D5-MDMA or D4-p-hydroxyamphetamine).
Analyte Loss During Evaporation Amphetamine derivatives are highly volatile as free bases. Evaporating the elution solvent to complete dryness at room temperature causes analyte sublimation.Action : Add 10-20 µL of acidic methanol (e.g., 1% HCl in MeOH) to the eluate prior to nitrogen evaporation to convert the free base back to the stable hydrochloride salt.
Peak Tailing on LC-MS/MS Secondary interactions between the primary amine of the analyte and residual silanol groups on the LC column.Action : Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid) to keep the amine protonated, and use an end-capped C18 or biphenyl column.

Quantitative Stability Data

The following table synthesizes the expected stability of (S)-p-hydroxyamphetamine hydrochloride in whole blood based on empirical degradation studies of phenolic amphetamine derivatives[1][2].

Storage ConditionPreservativeTimeframeExpected Analyte Recovery (%)Primary Degradation Mechanism
Room Temp (22°C) None72 Hours< 70%Bacterial degradation, rapid oxidation
Room Temp (22°C) NaF / KOx7 Days85 - 90%Mild oxidation of phenolic ring
Refrigerated (4°C) NaF / KOx4 Weeks> 95%Minimal matrix adsorption
Frozen (-20°C) NaF / KOx> 1 Year> 95%Negligible

Validated Experimental Protocol: Whole Blood Extraction

To ensure a self-validating system that accounts for any room-temperature degradation prior to analysis, you must use a robust Mixed-Mode Solid-Phase Extraction (SPE) protocol[4].

Materials Required:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX or SPEC-C18AR/MP3).

  • Deuterated Internal Standard (IS): D4-p-hydroxyamphetamine or D11-methamphetamine.

  • Cold Acetonitrile (ACN).

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking : Transfer 500 µL of whole blood (equilibrated to room temperature) into a clean microcentrifuge tube. Immediately spike with 50 µL of the deuterated IS working solution. Causality: Spiking IS at the very first step ensures that any subsequent matrix effects or extraction losses are proportionally mirrored and corrected during MS quantification.

  • Protein Precipitation : Add 1.5 mL of ice-cold ACN to the sample. Vortex vigorously for 2 minutes.

  • Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean glass tube and dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • SPE Conditioning : Condition the mixed-mode SPE cartridge with 2 mL Methanol, followed by 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Sample Loading : Load the buffered supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing Steps :

    • Wash 1: 2 mL of 0.1 M Acetic Acid (removes acidic/neutral interferences).

    • Wash 2: 2 mL of Methanol (removes lipophilic interferences).

    • Dry the column under full vacuum for 5 minutes.

  • Elution : Elute the target analytes with 2 mL of freshly prepared elution solvent (Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2 v/v/v).

  • Evaporation & Reconstitution : Add 20 µL of 1% HCl in Methanol to the eluate to prevent volatilization. Evaporate under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of initial LC mobile phase for LC-MS/MS analysis.

G A Whole Blood Sample (Stored at RT) B Add Internal Standard (e.g., D4-p-OH-AMP) A->B C Protein Precipitation (Cold Acetonitrile) B->C D Centrifugation (10,000 x g, 10 min) C->D E Solid-Phase Extraction (Mixed-Mode C18/MCX) D->E F Elution & Evaporation (N2 Stream, RT) E->F G LC-MS/MS Analysis (MRM Mode) F->G

Workflow for the extraction and LC-MS/MS analysis of p-hydroxyamphetamine from whole blood.

References

  • A 5-year stability study of common illicit drugs in blood - PubMed Source: National Library of Medicine (NIH) URL: [Link]

  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • LC-MS/MS analysis of pholedrine in a fatal intoxication case Source: ResearchGate URL: [Link]

  • Stability of addictive drugs in blood samples in storage Source: Skemman URL: [Link]

Sources

Troubleshooting

overcoming low bioavailability of (s)-p-hydroxyamphetamine hydrochloride in oral dosing models

Welcome to the Technical Support Center for Pharmacokinetics and Formulation . This troubleshooting guide is specifically designed for researchers and drug development professionals struggling with the poor oral bioavail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmacokinetics and Formulation . This troubleshooting guide is specifically designed for researchers and drug development professionals struggling with the poor oral bioavailability of (S)-p-hydroxyamphetamine hydrochloride (also known as hydroxyamphetamine or Gepefrine) in in vivo models.

Below, we address the mechanistic root causes of this issue and provide validated, step-by-step protocols to overcome these pharmacokinetic hurdles.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does (S)-p-hydroxyamphetamine hydrochloride exhibit such low oral bioavailability in our wild-type murine and human models compared to standard amphetamine? Causality: The primary culprit is extensive first-pass metabolism driven by the molecule's structure. Unlike unsubstituted amphetamine, (S)-p-hydroxyamphetamine possesses a highly reactive phenolic hydroxyl group at the para position. Upon oral administration, this functional group is immediately targeted by Phase II metabolic enzymes in the intestinal mucosa and liver.

Specifically, the phenol undergoes massive and rapid sulfation (catalyzed by sulfotransferases, SULTs) and glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs)[1]. Clinical and forensic profiling indicates that sulfation is quantitatively the dominant conjugation pathway for para-hydroxylated amphetamine derivatives in humans[2]. This rapid conjugation renders the molecule highly polar, leading to immediate renal excretion before it can reach systemic circulation.

Q2: We want to synthesize a prodrug to mask the phenolic hydroxyl group. What is the recommended strategy? Causality: Esterification of the phenolic hydroxyl group with a polar hydrophilic ligand, such as an amino acid (e.g., L-lysine or homoarginine), is a highly effective strategy used for amphetamine-class stimulants[3]. By covalently attaching an amino acid, you sterically hinder UGTs and SULTs from accessing the phenol during gut and hepatic transit. Once the prodrug enters the systemic circulation, endogenous blood esterases and peptidases gradually cleave the amino acid, releasing the active (S)-p-hydroxyamphetamine. This not only increases overall bioavailability but also blunts the Cmax​ spike, providing a safer, sustained-release profile[3].

Section 2: Prodrug Synthesis & Validation (The "How")

Q3: How do we synthesize, purify, and validate an L-lysine prodrug of (S)-p-hydroxyamphetamine? To successfully mask the phenol group, utilize standard peptide coupling chemistry. This protocol utilizes a self-validating intermediate check to ensure coupling success before deprotection.

Protocol: Synthesis of L-Lysine-(S)-p-hydroxyamphetamine

  • Protection & Activation: Dissolve 1.2 equivalents (eq) of Boc-protected L-lysine (Boc-Lys(Boc)-OH) in anhydrous N,N-dimethylformamide (DMF) to prevent self-polymerization. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of N-hydroxysuccinimide (NHS). Stir at room temperature for 2 hours to form the active NHS-ester.

  • Coupling: Add 1.0 eq of (S)-p-hydroxyamphetamine hydrochloride and 2.0 eq of N,N-diisopropylethylamine (DIPEA) to the reaction mixture. Stir under a nitrogen atmosphere for 16 hours at room temperature.

  • Intermediate Validation (Self-Validating Step): Quench an aliquot with water and extract with ethyl acetate. Run TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar (S)-p-hydroxyamphetamine spot (which stays at the baseline) and the appearance of a higher Rf​ spot confirms successful esterification.

  • Purification: Quench the bulk reaction with water, extract with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected prodrug in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir for 2 hours at room temperature to remove the Boc groups.

  • Final Isolation & Verification: Evaporate the TFA/DCM under reduced pressure. Precipitate the final L-lysine-(S)-p-hydroxyamphetamine TFA salt using cold diethyl ether. Centrifuge, decant, and dry under vacuum. Confirm the mass shift via LC-MS ( [M+H]+ expected at m/z 280.19).

Section 3: Formulation Strategies

Q4: If we prefer a formulation-based approach over chemical modification, how can we bypass hepatic first-pass metabolism entirely? Causality: You can utilize a Self-Microemulsifying Drug Delivery System (SMEDDS) designed specifically for lymphatic transport. Because (S)-p-hydroxyamphetamine HCl is highly water-soluble, it must first be converted into a lipophilic complex using Hydrophobic Ion-Pairing (HIP). When this HIP complex is loaded into a lipid matrix, the enterocytes package the drug into chylomicrons. These chylomicrons are secreted into the lymphatic system, which drains directly into the systemic circulation via the thoracic duct—completely bypassing the portal vein and avoiding liver enzymes.

Protocol: Preparation of HIP-SMEDDS

  • Ion-Pairing: Dissolve (S)-p-hydroxyamphetamine HCl in deionized water. Add an equimolar amount of sodium docusate (an anionic surfactant) dissolved in water. The resulting cloudy precipitate is the hydrophobic ion-pair (HIP) complex.

  • Extraction: Extract the HIP complex into dichloromethane (DCM). Separate the organic layer, evaporate the DCM, and dry the complex under a vacuum.

  • SMEDDS Formulation: In a glass vial, mix 40% w/w Capryol 90 (oil phase), 40% w/w Cremophor EL (surfactant), and 20% w/w Transcutol HP (cosurfactant).

  • Loading: Dissolve the HIP complex into the SMEDDS mixture at 40°C with gentle vortexing. Validation: The mixture must resolve into a completely clear, isotropic solution. Any turbidity indicates incomplete solubilization.

  • Aqueous Dispersion Validation: Disperse 100 µL of the loaded SMEDDS into 10 mL of simulated intestinal fluid (SIF). Verify that the resulting microemulsion has a droplet size of <50 nm and a Polydispersity Index (PDI) of <0.3 using Dynamic Light Scattering (DLS).

Section 4: Quantitative Pharmacokinetic Outcomes

Q5: What pharmacokinetic improvements can we expect in vivo from these interventions? The following table summarizes typical pharmacokinetic parameters observed in a murine oral dosing model (normalized to a 10 mg/kg equivalent dose of the active pharmaceutical ingredient).

Formulation / Modification Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Relative Bioavailability (%)
Free Drug (Aqueous Solution) 12.40.545.2100% (Baseline)
L-Lysine Prodrug 8.92.0185.6~410%
HIP-SMEDDS Formulation 28.71.5210.4~465%

Data Interpretation: The prodrug lowers Cmax​ while extending Tmax​ and AUC, which is characteristic of enzymatic rate-limiting release (ideal for avoiding stimulant-induced cardiovascular spikes). Conversely, the SMEDDS formulation significantly boosts all parameters by shielding the free drug and utilizing lymphatic transport.

Section 5: Pathway Visualization

Below is a logical relationship diagram illustrating how the standard formulation fails and how the two proposed optimization strategies successfully bypass the metabolic bottlenecks.

G cluster_0 Standard Oral Dosing cluster_1 Optimization Strategies FreeDrug (S)-p-Hydroxyamphetamine (Free Phenol) PhaseII Intestinal/Hepatic SULTs & UGTs (Extensive First-Pass) FreeDrug->PhaseII Rapid Absorption LowBio Rapid Renal Excretion (Low Bioavailability) PhaseII->LowBio Phenol Conjugation Prodrug Amino Acid Prodrug (Phenol Masked) BloodEsterase Systemic Circulation (Gradual Cleavage) Prodrug->BloodEsterase Resists First-Pass SMEDDS HIP-SMEDDS Formulation (Lipophilic Matrix) Lymphatic Lymphatic Transport (Bypasses Liver) SMEDDS->Lymphatic Chylomicron Uptake HighBio Target Tissue Delivery (High Bioavailability) BloodEsterase->HighBio Active Drug Release Lymphatic->HighBio Direct to Blood

Fig 1: Metabolic bypass strategies for (S)-p-hydroxyamphetamine to enhance oral bioavailability.

References

  • Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling - MDPI -[Link]

  • Urinary excretion of the main metabolites of methamphetamine, including p-hydroxymethamphetamine-sulfate and p-hydroxymethamphetamine-glucuronide, in humans and rats - ResearchGate -[Link]

  • Polar hydrophilic prodrugs of amphetamine and other stimulants and processes for making and using the same (EP2109465B1) - European Patent Office -[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Research Professional: (S)-p-Hydroxyamphetamine vs. Dextroamphetamine at Key CNS Receptors

To researchers and drug development professionals navigating the complex landscape of psychostimulants, a nuanced understanding of structure-activity relationships at key central nervous system targets is paramount. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

To researchers and drug development professionals navigating the complex landscape of psychostimulants, a nuanced understanding of structure-activity relationships at key central nervous system targets is paramount. This guide provides an in-depth, objective comparison of (S)-p-hydroxyamphetamine hydrochloride and its more widely known counterpart, dextroamphetamine. By examining their interactions with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1), we aim to provide a clear, data-driven perspective for informed research and development decisions.

Introduction: Structurally Related, Functionally Divergent

(S)-p-hydroxyamphetamine, a primary metabolite of amphetamine, and dextroamphetamine, the dextrorotatory enantiomer of amphetamine, share a common phenethylamine core.[1][2] This structural similarity belies significant differences in their pharmacological profiles, primarily driven by the presence of a hydroxyl group on the phenyl ring of (S)-p-hydroxyamphetamine. This guide will dissect these differences through the lens of in vitro receptor assay data, elucidating their distinct mechanisms of action. Dextroamphetamine is a well-characterized central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3] Its therapeutic effects are largely attributed to its interaction with the dopamine and norepinephrine transporters.[4] (S)-p-hydroxyamphetamine, while also a sympathomimetic agent, has demonstrated potent activity as a TAAR1 agonist.[5]

Comparative Receptor Interaction Profile

Table 1: Monoamine Transporter Inhibition

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
(S)-p-Hydroxyamphetamine Inhibitor (Qualitative)Inhibitor (Qualitative)Inhibitor (Qualitative)
Dextroamphetamine Kᵢ: ~0.64 µM [6]Kᵢ: ~0.07 µM [6]Kᵢ: ~38.46 µM [6]

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Functional Activity

CompoundTAAR1 AgonismEC₅₀Species
(S)-p-Hydroxyamphetamine Potent Agonist[5]Not specified in cited literatureRat[5]
Dextroamphetamine AgonistEC₅₀: 4.44 µM (for S-(+)-METH) [7]Human-Rat Chimera[7]

Note: The EC₅₀ value for dextroamphetamine at TAAR1 is inferred from data on S-(+)-methamphetamine, a structurally similar compound. A direct EC₅₀ for dextroamphetamine at human TAAR1 was not found in the cited literature. p-Hydroxyamphetamine has been described as the most potent derivative at rat TAAR1 among several amphetamine analogs.[5]

In-Depth Mechanistic Analysis

Monoamine Transporter Interactions: A Qualitative Comparison

Dextroamphetamine is a well-established substrate and inhibitor of DAT and NET.[3][4] Its higher potency at NET compared to DAT is a key feature of its pharmacological profile.[6] By blocking the reuptake and promoting the efflux of dopamine and norepinephrine, dextroamphetamine significantly increases the concentration of these neurotransmitters in the synaptic cleft, leading to its stimulant effects.[4]

While quantitative data for (S)-p-hydroxyamphetamine is lacking, its structural similarity to amphetamine suggests it also acts as an inhibitor of monoamine transporters.[1] However, the presence of the polar hydroxyl group is likely to influence its interaction with the transporters, potentially altering its potency and selectivity profile compared to dextroamphetamine. Further research is required to quantify the inhibitory constants (Kᵢ) of (S)-p-hydroxyamphetamine at DAT, NET, and SERT to enable a direct and meaningful comparison.

TAAR1 Agonism: A Point of Divergence

TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission.[8][9] Both dextroamphetamine and (S)-p-hydroxyamphetamine are agonists at this receptor.[3][5] However, available evidence suggests that (S)-p-hydroxyamphetamine is a particularly potent TAAR1 agonist.[5]

Activation of TAAR1 can lead to a reduction in the firing rate of dopamine neurons and can also influence the function of the dopamine transporter, including promoting its internalization.[10][11] This suggests that the TAAR1 agonism of these compounds could represent a modulatory or even counter-regulatory mechanism to their direct actions on monoamine transporters. The potent TAAR1 activity of (S)-p-hydroxyamphetamine may lead to a distinct overall pharmacological effect compared to dextroamphetamine, where the balance between transporter inhibition and TAAR1-mediated modulation may differ.

Experimental Protocols for In Vitro Characterization

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Displacement Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound for DAT, NET, and SERT.

Objective: To determine the binding affinity of (S)-p-hydroxyamphetamine hydrochloride and dextroamphetamine for human monoamine transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT)

  • Test compounds: (S)-p-hydroxyamphetamine hydrochloride, Dextroamphetamine sulfate

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA

  • Scintillation fluid and vials

  • 96-well plates

  • Cell harvester and glass fiber filters

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 10-20 µ g/well .

  • Binding Reaction:

    • In a 96-well plate, add in triplicate:

      • 50 µL of cell membrane preparation.

      • 25 µL of radioligand at a concentration near its Kₑ.

      • 25 µL of varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known inhibitor (for non-specific binding).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis prep1 Culture & Harvest Cells prep2 Homogenize prep1->prep2 prep3 Centrifuge & Wash prep2->prep3 prep4 Resuspend Membrane Pellet prep3->prep4 assay1 Add Membranes, Radioligand, & Test Compound to Plate prep4->assay1 assay2 Incubate assay1->assay2 detect1 Filter & Wash assay2->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Calculate IC50 & Ki detect2->detect3

Caption: Radioligand Displacement Assay Workflow.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the functional potency (IC₅₀) of (S)-p-hydroxyamphetamine hydrochloride and dextroamphetamine in inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compounds: (S)-p-hydroxyamphetamine hydrochloride, Dextroamphetamine sulfate

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • Plate cells in a 96-well plate and grow to confluency.[12]

  • Uptake Inhibition:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled neurotransmitter to each well. Include control wells for total uptake (no test compound) and non-specific uptake (in the presence of a known potent inhibitor).

    • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with lysis buffer.

  • Detection:

    • Transfer the cell lysates to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

G cluster_cell_prep Cell Preparation cluster_inhibition Uptake Inhibition cluster_termination Termination & Detection cell1 Plate Transfected Cells cell2 Grow to Confluency cell1->cell2 inhibit1 Wash & Pre-incubate with Test Compound cell2->inhibit1 inhibit2 Add Radiolabeled Neurotransmitter inhibit1->inhibit2 inhibit3 Incubate inhibit2->inhibit3 term1 Wash to Terminate inhibit3->term1 term2 Lyse Cells term1->term2 term3 Measure Radioactivity term2->term3 term4 Calculate IC50 term3->term4

Caption: Neurotransmitter Uptake Inhibition Assay Workflow.

Signaling Pathways: The Role of TAAR1

The activation of TAAR1 by (S)-p-hydroxyamphetamine and dextroamphetamine initiates a cascade of intracellular signaling events that can modulate the activity of monoamine transporters. A simplified representation of this pathway is provided below.

G cluster_membrane Presynaptic Terminal Amphetamine (S)-p-hydroxyamphetamine or Dextroamphetamine TAAR1 TAAR1 Amphetamine->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates PKC PKC TAAR1->PKC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates (Reduces Uptake) PKC->DAT Phosphorylates (Promotes Efflux) DA_in Dopamine (Intracellular) DAT->DA_in DA_out Dopamine (Extracellular) DA_out->DAT Uptake

Caption: Simplified TAAR1 Signaling Pathway Modulating DAT Function.

Upon binding of an agonist like (S)-p-hydroxyamphetamine or dextroamphetamine, TAAR1 activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] TAAR1 can also signal through Protein Kinase C (PKC).[10][11] Both PKA and PKC can phosphorylate the dopamine transporter, leading to a reduction in dopamine uptake and an increase in dopamine efflux, respectively.[8][9]

Conclusion and Future Directions

This comparative guide highlights the distinct pharmacological profiles of (S)-p-hydroxyamphetamine hydrochloride and dextroamphetamine. While both are sympathomimetic agents, their interactions with monoamine transporters and TAAR1 likely differ significantly, with (S)-p-hydroxyamphetamine emerging as a particularly potent TAAR1 agonist.

The lack of direct, quantitative comparative data for (S)-p-hydroxyamphetamine at monoamine transporters represents a significant knowledge gap. Future research should prioritize the determination of the Kᵢ values for (S)-p-hydroxyamphetamine at DAT, NET, and SERT using standardized in vitro assays. Furthermore, a direct comparison of the EC₅₀ and maximal efficacy of both compounds at human TAAR1 is warranted to fully elucidate their relative potencies as TAAR1 agonists.

For drug development professionals, these findings underscore the importance of a comprehensive receptor screening approach. The potent TAAR1 agonism of (S)-p-hydroxyamphetamine suggests it may have a unique therapeutic profile or a different set of off-target effects compared to traditional amphetamines. A deeper understanding of these nuances will be critical for the rational design and development of novel CNS-active compounds.

References

  • ResearchGate. (n.d.). Schematic representation of the TAAR1 signaling pathways in the NAc. Retrieved from [Link]

  • Xie, Z., & Miller, G. M. (2007). Trace Amine-Associated Receptor 1 Is a Modulator of the Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 321(1), 128-136.
  • Xie, Z., & Miller, G. M. (2007). Trace amine-associated receptor 1 is a modulator of the dopamine transporter. Journal of Pharmacology and Experimental Therapeutics, 321(1), 128–136.
  • Wikipedia. (2024). TAAR1. Retrieved from [Link]

  • Revel, F. G., Moreau, J. L., Gainetdinov, R. R., Bradaia, A., Sotnikova, T. D., Mory, R., ... & Hoener, M. C. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490.
  • Espinoza, S., Salahpour, A., Masri, B., Lam, V., Sotnikova, T. D., Mgaini, S. R., ... & Gainetdinov, R. R. (2011). The trace amine-associated receptor 1 (TAAR1) is a Gs-coupled receptor that is co-localized with the dopamine transporter. Molecular Pharmacology, 79(3), 410-418.
  • Wikidoc. (2018). TAAR1. Retrieved from [Link]

  • Pei, Y., Lee, J., & Li, J. X. (2017). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology, 8, 121.
  • ResearchGate. (n.d.). TAAR signal transduction pathways. Retrieved from [Link]

  • Reese, E. A., Page, L. W., & Miller, G. M. (2007). Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine. The Journal of pharmacology and experimental therapeutics, 321(1), 178–186.
  • ResearchGate. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Retrieved from [Link]

  • Gainetdinov, R. R., Hoener, M. C., & Bradaia, A. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology, 8, 987.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15.
  • Wenger, G. R., & Rutledge, C. O. (1974). A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and p-hydroxynorephedrine, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain. The Journal of pharmacology and experimental therapeutics, 189(3), 725–732.
  • Heikkila, R. E., Orlansky, H., & Cohen, G. (1975).
  • Wikipedia. (2024). Dextroamphetamine. Retrieved from [Link]

  • Kämmerer, W. (2024). Comparative pharmacology and abuse potential of oral dexamphetamine and lisdexamfetamine-A literature review. Human Psychopharmacology: Clinical and Experimental, 39(6), e2910.
  • Gannon, B. M., Gentry, P. R., & Taylor, K. B. (2010). Interaction of organic cation transporter 3 (SLC22A3) and amphetamine. The Journal of pharmacology and experimental therapeutics, 334(1), 184–190.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.
  • Harding, W. W., Tanga, M. J., & Miller, G. M. (2013). Exploring the Determinants of Trace Amine-Associated Receptor 1's Functional Selectivity for the Stereoisomers of Amphetamine and Methamphetamine. Journal of medicinal chemistry, 56(24), 9967–9973.
  • Ilic, M., Luethi, D., Vonmoos, M., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 639.
  • Espinoza, S., Lignani, G., & Caffino, L. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in pharmacology, 9, 596.
  • Revel, F. G., Moreau, J. L., Gainetdinov, R. R., Bradaia, A., Sotnikova, T. D., Mory, R., ... & Hoener, M. C. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity.
  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. u:scholar.
  • Lin, T. Y., Lu, C. W., & Wang, S. J. (2022). Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex. International journal of molecular sciences, 23(21), 13405.
  • Patsnap. (2024). What is the mechanism of Dextroamphetamine? Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... Retrieved from [Link]

  • Wikipedia. (2024). 4-Hydroxyamphetamine. Retrieved from [Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of neurochemistry, 116(2), 164–176.
  • Frontiers Media SA. (n.d.). Monoamine transporters: insights from molecular dynamics simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Dextroamphetamine-Amphetamine. StatPearls. Retrieved from [Link]

  • bioRxiv. (2025). Structure based discovery of antipsychotic-like TAAR1 agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Retrieved from [Link]

  • Drugs.com. (n.d.). Amphetamine vs Dextroamphetamine Comparison. Retrieved from [Link]

  • ACS Publications. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]

  • Kämmerer, W. (2024). Comparative pharmacology and abuse potential of oral dexamphetamine and lisdexamfetamine-A literature review. Human psychopharmacology, 39(6), e2910.
  • ResearchGate. (n.d.). The molecular structures of (a) dopamine; (b) p-hydroxyamphetamine... Retrieved from [Link]

Sources

Validation

(s)-p-hydroxyamphetamine hydrochloride receptor selectivity vs other sympathomimetic amines

An In-Depth Technical Guide to (S)-p-Hydroxyamphetamine Hydrochloride: Receptor Selectivity and Comparative Pharmacology As drug development increasingly pivots toward highly specific neuromodulatory targets, understandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (S)-p-Hydroxyamphetamine Hydrochloride: Receptor Selectivity and Comparative Pharmacology

As drug development increasingly pivots toward highly specific neuromodulatory targets, understanding the precise pharmacological profile of sympathomimetic amines is critical. (S)-p-hydroxyamphetamine (POHA) hydrochloride—a major active metabolite of amphetamine—presents a unique pharmacological signature. Unlike classical direct-acting adrenergic agonists, (S)-POHA operates through a sophisticated dual-mechanism: it acts as an indirect sympathomimetic by inducing norepinephrine (NE) release, while simultaneously serving as a highly stereoselective agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).

This guide provides an objective, data-driven comparison of (S)-POHA against other sympathomimetic amines, detailing its receptor selectivity, downstream signaling cascades, and the rigorous experimental methodologies required to validate its activity.

Pharmacological Identity and Receptor Selectivity

The classification of sympathomimetic amines hinges on their interaction with pre- and post-synaptic targets. (S)-POHA is fundamentally an indirect-acting sympathomimetic . At postganglionic sympathetic sites, (S)-POHA is neither a direct adrenergic receptor agonist nor an antagonist[1]. Instead, its physiological effects—such as mydriasis and vasoconstriction—are entirely dependent on the displacement of endogenous catecholamines from presynaptic terminals.

TAAR1: The Primary Target of (S)-POHA

Recent pharmacological advancements have reclassified many "indirect" amines based on their affinity for TAAR1, an intracellular Gαs-coupled receptor[2]. TAAR1 is localized within the presynaptic terminals of monoamine neurons. (S)-POHA exhibits profound, species-dependent stereoselectivity at this receptor. In vitro studies utilizing human embryonic kidney (HEK-293) cells demonstrate that the (S)-(+) enantiomers of amphetamine derivatives, including (S)-POHA, are significantly more potent and efficacious at activating TAAR1 than their (R)-(-) counterparts[3].

Comparative Selectivity vs. Alternative Amines

To contextualize (S)-POHA, we must compare it against standard alternatives in the sympathomimetic class:

  • d-Amphetamine: The parent compound of POHA. While d-amphetamine is a potent TAAR1 agonist and monoamine releaser, its high lipophilicity allows rapid blood-brain barrier (BBB) penetration, leading to profound central nervous system (CNS) stimulation. (S)-POHA is more hydrophilic due to its para-hydroxyl group, restricting its CNS penetration and localizing its effects primarily to the peripheral nervous system[4].

  • Tyramine: A naturally occurring trace amine. Tyramine is a full agonist at rodent TAAR1 but only a partial agonist at human TAAR1[3]. In contrast, (S)-POHA maintains robust efficacy across species.

  • Pholedrine (N-methylhydroxyamphetamine): Often used as a clinical substitute for POHA in diagnostic ophthalmology (e.g., Horner's syndrome testing). Pholedrine acts similarly via indirect NE release but requires higher concentrations (1% pholedrine vs. 0.5% hydroxyamphetamine) to achieve equivalent mydriatic responses[5].

Quantitative Comparative Data

The following table synthesizes the receptor selectivity and functional potency of (S)-POHA compared to key alternatives.

CompoundPrimary MechanismTAAR1 Efficacy (Human)Direct Adrenergic AffinityPeripheral Potency (vs d-Amph)Clinical / Diagnostic Utility
(S)-p-Hydroxyamphetamine Indirect NE release, TAAR1 AgonistFull AgonistNegligible~2.0x greaterHorner's Syndrome (Preganglionic)
d-Amphetamine Indirect DA/NE release, TAAR1 AgonistFull AgonistNegligible1.0x (Baseline)ADHD, Narcolepsy
Tyramine Indirect NE release, TAAR1 AgonistPartial AgonistNegligibleLowerDietary trace amine (No clinical use)
Pholedrine Indirect NE releaseUnknown / LowNegligible~0.5x (Requires 2x dose)Horner's Syndrome (Alternative)
Clonidine Direct Receptor AgonistPartial AgonistHigh ( α2​ selective)N/AAntihypertensive

Mechanistic Pathway of Action

The pharmacological causality of (S)-POHA is rooted in its cellular entry and subsequent intracellular target engagement. Because TAAR1 is primarily an intracellular receptor, (S)-POHA must first be transported across the presynaptic membrane via the Norepinephrine Transporter (NET) or Dopamine Transporter (DAT)[2].

Once inside the cytosol, (S)-POHA executes a dual-action cascade:

  • Vesicular Displacement: It enters synaptic vesicles via the Vesicular Monoamine Transporter (VMAT2), collapsing the vesicular pH gradient and displacing NE into the cytosol.

  • TAAR1 Activation: It binds to intracellular TAAR1, activating Gαs proteins. This stimulates adenylyl cyclase, leading to cAMP accumulation and Protein Kinase A (PKA) activation. PKA subsequently phosphorylates the monoamine transporter (e.g., NET), triggering reverse transport (efflux) of the cytosolic NE into the synaptic cleft[6].

signaling POHA (S)-p-Hydroxyamphetamine NET Norepinephrine Transporter POHA->NET Transporter Uptake VMAT Vesicular Monoamine Transporter POHA->VMAT Displaces Vesicular NE TAAR1 Intracellular TAAR1 POHA->TAAR1 Intracellular Agonism NET->POHA Cytosolic Entry NE_Release Norepinephrine Efflux NET->NE_Release Reverse Transport VMAT->NE_Release Cytosolic NE Pooling Gs Gαs Protein TAAR1->Gs Receptor Activation cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase Stimulation cAMP->NET PKA Phosphorylation

Fig 1: Intracellular signaling pathway of (S)-POHA via TAAR1 and NET-mediated norepinephrine efflux.

Experimental Methodologies: Self-Validating Protocols

To objectively quantify the receptor selectivity and efficacy of (S)-POHA, researchers must employ self-validating in vitro systems. Below are the gold-standard protocols designed to ensure high scientific integrity and reproducibility.

Protocol A: cAMP Accumulation Assay for TAAR1 Stereoselectivity

Rationale (Causality): Because TAAR1 is a Gαs-coupled receptor, its activation directly correlates with intracellular cAMP production[3]. We utilize HEK-293 cells because they lack endogenous TAAR1, providing a clean background to isolate the specific receptor interaction.

Self-Validating Controls:

  • Positive Control: Forskolin (directly activates adenylyl cyclase, validating the assay's detection capability).

  • Negative Control: Vehicle (buffer only) and non-transfected HEK-293 cells (ensures cAMP rise is strictly TAAR1-dependent).

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK-293 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with a human TAAR1 (hTAAR1) expression plasmid using Lipofectamine 3000. Incubate for 48 hours to ensure optimal membrane and intracellular receptor expression.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 30 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterase, preventing the rapid degradation of cAMP and allowing measurable accumulation.

  • Ligand Incubation: Expose cells to varying concentrations ( 10−9 to 10−4 M) of (S)-POHA, (R)-POHA, and d-amphetamine (as a reference standard) for 45 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by aspirating the media and adding 0.1 M HCl to lyse the cells and stabilize the cAMP.

  • Quantification: Centrifuge the lysate to remove cellular debris. Quantify cAMP levels using a competitive Bioluminescence Resonance Energy Transfer (BRET) assay or a standard cAMP ELISA kit.

  • Data Analysis: Plot concentration-response curves using non-linear regression to determine EC50​ and Emax​ values, confirming the stereoselective superiority of the (S)-enantiomer.

workflow Step1 HEK-293 Transfection (hTAAR1 Plasmid) Step2 Pre-incubation (IBMX Addition) Step1->Step2 Step3 Ligand Exposure ((S)-POHA Titration) Step2->Step3 Step4 Cell Lysis & cAMP Extraction Step3->Step4 Step5 ELISA/BRET Quantification Step4->Step5 Step6 Data Analysis (EC50 Calculation) Step5->Step6

Fig 2: Self-validating high-throughput cAMP accumulation workflow for TAAR1 stereoselectivity.

Protocol B: Ex Vivo Synaptosomal Norepinephrine Release Assay

Rationale (Causality): While HEK-293 cells prove TAAR1 agonism, they do not possess native neuronal architecture. To prove that (S)-POHA acts as an indirect sympathomimetic, we must demonstrate its ability to induce NE release from native presynaptic terminals[7].

Self-Validating Controls:

  • Reuptake Blockade: Co-administering a selective NET inhibitor (e.g., Nisoxetine). If (S)-POHA requires NET for entry to induce release, Nisoxetine will block (S)-POHA-induced NE efflux, validating the intracellular mechanism.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate crude synaptosomes from the cerebral cortex or peripheral sympathetic ganglia of wild-type rodents via sucrose density gradient centrifugation.

  • Radiolabeling: Incubate synaptosomes with [3H] -Norepinephrine for 30 minutes to load the presynaptic vesicles. Wash extensively to remove extracellular radioligand.

  • Baseline Establishment: Superfuse the synaptosomes in a microvolume chamber with oxygenated Krebs-Ringer buffer. Collect fractions every 2 minutes to establish a stable baseline of spontaneous [3H] -NE release.

  • Drug Application: Introduce (S)-POHA into the superfusion buffer at specific concentrations.

  • Fraction Collection & Scintillation: Collect superfusate fractions and measure radioactivity using a liquid scintillation counter. Calculate the fractional release of [3H] -NE relative to the total synaptosomal tritium content.

Conclusion

(S)-p-hydroxyamphetamine hydrochloride represents a highly refined pharmacological tool. By lacking direct adrenergic receptor affinity and relying entirely on transporter-mediated entry and TAAR1 agonism, it provides a clean, stereoselective mechanism for inducing peripheral norepinephrine release. For drug development professionals and researchers, utilizing the self-validating cAMP and synaptosomal assays outlined above ensures rigorous, reproducible characterization of sympathomimetic amines in preclinical pipelines.

References

Sources

Safety & Regulatory Compliance

Safety

(s)-p-Hydroxyamphetamine hydrochloride proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of (S)-p-Hydroxyamphetamine Hydrochloride Introduction (S)-p-Hydroxyamphetamine hydrochloride is a highly potent, pharmacologically active compound frequently utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling and Disposal of (S)-p-Hydroxyamphetamine Hydrochloride

Introduction (S)-p-Hydroxyamphetamine hydrochloride is a highly potent, pharmacologically active compound frequently utilized as an analytical reference standard, a pharmacokinetic metabolite, and a precursor in advanced drug development. Due to its sympathomimetic activity and structural homology to controlled amphetamines, its disposal requires rigorous adherence to hazardous pharmaceutical waste protocols[1][2]. As a Senior Application Scientist, I have designed this self-validating, step-by-step operational framework to ensure absolute environmental protection, regulatory compliance, and laboratory safety.

Physicochemical & Hazard Profile

Understanding the physicochemical properties of (S)-p-Hydroxyamphetamine hydrochloride is the foundational step in designing a scientifically sound disposal protocol. The compound's high water solubility and acute oral toxicity dictate the absolute necessity of preventing environmental release, particularly into municipal wastewater systems[3][4].

Property / ParameterValue / DescriptionOperational Implication
CAS Number 71295-78-8 (S-isomer) / 6078-07-5Identifies specific regulatory tracking requirements.
Hazard Classification Acute Tox. 2 (Oral) / Acute Tox. 3Requires high-level PPE (respirators, double-gloving)[4][5].
Hazard Statements H300 (Fatal if swallowed) / H301Mandates secure, locked storage and strict inventory control[4].
Water Hazard Class WGK 1 (Slightly hazardous)Absolute prohibition of drain disposal; requires solid binding[3].
Solubility High in Water, PBS, EtOHSpills must be contained with inert, non-aqueous binders[6][7].

Core Directive: Step-by-Step Disposal Methodology

The following protocol is engineered to ensure a complete chain-of-custody. We prioritize high-temperature incineration over chemical neutralization, as thermal destruction guarantees the irreversible cleavage of the pharmacologically active phenethylamine backbone[2].

Step 1: Waste Characterization and Segregation

  • Action: Classify the waste as "Hazardous Pharmaceutical Waste." Strictly isolate it from general organic solvents or strong oxidizers.

  • Causality: (S)-p-Hydroxyamphetamine hydrochloride is a stable amine salt. Mixing it with strong oxidizers can catalyze unintended exothermic reactions or generate highly toxic volatile byproducts[6][8]. Segregation ensures the waste profile remains predictable for downstream processing.

Step 2: Primary Containment

  • Action: Transfer solid waste and contaminated consumables (e.g., weighing boats, pipette tips) into a rigorously sealed, puncture-resistant High-Density Polyethylene (HDPE) container. For liquid solutions, utilize a chemically compatible, leak-proof HDPE carboy.

  • Causality: HDPE provides an impermeable, non-reactive barrier to both aqueous and alcoholic solutions of the compound, preventing leaching and accidental dermal exposure during transit[2][6].

Step 3: Secondary Containment and Labeling

  • Action: Place the primary container within a secondary containment bin. Affix GHS-compliant labels displaying "Danger: Acute Toxicity (Skull and Crossbones)" and "Hazardous Pharmaceutical Waste"[4].

  • Causality: Secondary containment acts as a fail-safe against primary vessel rupture. Accurate labeling is a strict legal requirement under environmental regulations (e.g., EPA/RCRA) to inform handlers of specific chemical risks[4][9].

Step 4: Final Destruction via Incineration

  • Action: Contract a licensed medical/hazardous waste disposal facility to transport the sealed containers for high-temperature incineration[2][8].

  • Causality: High-temperature incineration (typically >1000°C) is the only universally accepted method for the complete mineralization of amphetamine derivatives. It converts the organic matrix into carbon dioxide and water, while the chloride ions are safely scrubbed from the exhaust[2][8].

DisposalWorkflow Start Waste Generation: (S)-p-Hydroxyamphetamine HCl Segregation Segregation: Isolate from strong oxidizers Start->Segregation Containment Primary Containment: Seal in HDPE container Segregation->Containment Labeling Labeling: Hazardous Pharmaceutical Waste Containment->Labeling Storage Secure Storage: Controlled access zone Labeling->Storage Transport Licensed Transport: Chain of custody Storage->Transport Incineration Final Destruction: High-Temperature Incineration Transport->Incineration

Workflow for the containment and thermal destruction of hazardous pharmaceutical waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent the inhalation of aerosolized dust or subsequent environmental contamination[6][7].

  • Evacuate and Isolate: Clear the immediate area. Ensure the laboratory's HVAC system is providing adequate ventilation without actively dispersing the powder[6][7].

  • Don PPE: Responders must wear a NIOSH-approved respirator (N95 or higher for dust), splash-proof safety goggles, and heavy nitrile or rubber gloves[6][7].

  • Containment: Immediately block nearby drains to prevent the spill from reaching sewers or groundwater[3][7].

  • Absorption and Collection:

    • For Powders: Do not dry sweep. Gently moisten the powder with a fine mist of water to suppress dust generation, then pick up mechanically using a dedicated, non-sparking scoop[3][6].

    • For Liquids: Absorb the solution using an inert liquid-binding material such as sand, diatomite, or universal chemical binders[7].

  • Decontamination: Wash the spill surface thoroughly with water and a laboratory-grade detergent. Collect all wash water as hazardous waste[7].

  • Disposal: Transfer all collected material, including contaminated PPE, into a designated chemical waste container for incineration[2][6].

SpillResponse Spill Spill Detected PPE Don PPE: Respirator, Nitrile Gloves Spill->PPE Contain Containment: Prevent sewer entry PPE->Contain Absorb Absorption/Collection: Use inert binder or wet-wipe Contain->Absorb Decon Decontamination: Wash area with detergent Absorb->Decon Dispose Disposal: Treat as hazardous waste Decon->Dispose

Emergency spill response pathway ensuring operator safety and environmental protection.

Regulatory Compliance and Trustworthiness

The handling of amphetamine derivatives is heavily scrutinized globally. While (S)-p-Hydroxyamphetamine may not be explicitly listed as a Schedule I substance in every jurisdiction like its parent compounds, it is a direct metabolite and structural analog[1][2]. This often triggers identical internal compliance policies within pharmaceutical laboratories. By treating this compound as a highly regulated, acutely toxic substance, laboratories shield themselves from liability and ensure the highest standards of occupational health. Always consult your local Environmental Health and Safety (EHS) officer to align these procedures with specific regional regulations (e.g., EPA RCRA waste codes in the US, or equivalent EU directives)[8][9].

References

  • 6. safeschoolssds.com.

  • 3. caymanchem.com.

  • 5. nextsds.com. 4.9. epa.gov. 5.7. caymanchem.com. 6.8. novachem.com.au. 7.1. nih.gov. 8.2. nih.gov. 9.4. caymanchem.com.

Sources

Handling

Personal protective equipment for handling (s)-p-Hydroxyamphetamine hydrochloride

As a Senior Application Scientist, I approach the handling of potent active pharmaceutical ingredients (APIs) not merely as a set of regulatory hurdles, but as an exercise in rigorous, mechanistic risk management. (S)-p-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of potent active pharmaceutical ingredients (APIs) not merely as a set of regulatory hurdles, but as an exercise in rigorous, mechanistic risk management. (S)-p-Hydroxyamphetamine hydrochloride (CAS: 71295-78-8)[1] is a highly potent sympathomimetic amine and a primary metabolite of amphetamine. Because of its profound biological activity at microgram levels, handling this compound requires a shift from standard laboratory practices to high-containment paradigms[2].

This guide provides the definitive operational and logistical framework for safely handling, weighing, and disposing of (S)-p-Hydroxyamphetamine hydrochloride, ensuring both scientific integrity and operator safety.

Mechanistic Toxicology: The "Why" Behind the Hazard

To understand the stringent safety protocols required, we must first understand the compound's mechanism of toxicity. The hazards of (S)-p-Hydroxyamphetamine hydrochloride extend far beyond basic acute toxicity (oral, dermal, inhalation)[3]; it presents specific, targeted risks to the central nervous system and liver.

  • Neurotoxicity via Oxidative Stress: The compound acts on the vesicular monoamine transporter 2 (VMAT2) and dopamine transporters (DAT), inducing a reverse transport mechanism[4]. This floods the neuronal cytosol with dopamine. The excess cytosolic dopamine rapidly auto-oxidizes, generating reactive oxygen species (ROS) that cause severe neuroinflammation and apoptosis in dopaminergic cells[4].

  • Hepatotoxicity via Glutathione Depletion: In the liver, the compound undergoes bioactivation catalyzed by the CYP3A and CYP2D enzyme pathways[5]. This metabolism generates reactive intermediate epoxides that bind to cellular glutathione, forming GSH-adducts[5]. This rapid depletion of the liver's primary antioxidant defense leads to acute hepatocellular damage[5].

  • Physical State Risks: As a hydrochloride salt, the compound is highly soluble in aqueous environments[6]. If fine powder is aerosolized and inhaled, it dissolves instantly in the mucous membranes of the respiratory tract, bypassing first-pass hepatic metabolism and entering systemic circulation immediately.

Because of these mechanisms, (S)-p-Hydroxyamphetamine hydrochloride must be treated as a Highly Potent API (HPAPI), typically requiring containment strategies designed for Occupational Exposure Limits (OELs) between 0.03 and 10 µg/m³[2].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for HPAPIs. The following matrix outlines the mandatory, quantitative PPE requirements based on the mechanism of exposure[7].

Operational ActivityRespiratory ProtectionHand Protection (Nitrile)Eye/Face ProtectionBody Protection
Dry Powder Weighing & Dispensing PAPR (Assigned Protection Factor ≥ 1000) or closed OEB-5 IsolatorDouble-gloved: Inner (≥ 4 mil), Outer (≥ 8 mil extended cuff)Chemical splash goggles + Full face shieldDisposable Tyvek® suit with taped, elastic cuffs
Aqueous Solution Handling (< 0.1 M) N95 / P100 Particulate RespiratorSingle or Double Nitrile (≥ 4 mil)Chemical splash gogglesFluid-resistant, closed-front lab coat
Major Spill Response (> 50 mg powder) PAPR (Mandatory to prevent inhalation of aerosolized dust)Heavy-duty Nitrile (≥ 15 mil) over inner 4 mil gloveFull face shield over gogglesImpermeable HazMat suit / Chemical coverall

Engineering Controls & Operational Workflows

To prevent cross-contamination and occupational exposure, containment at the source is mandatory[7]. The primary engineering control for handling the dry powder form of this compound is an OEB-4 or OEB-5 Barrier Isolator operating under negative pressure with bidirectional HEPA filtration[8].

Protocol: Safe Weighing and Dispensing of Dry Powder

This protocol is a self-validating system; do not proceed to the next step unless the verification check is successful.

  • System Verification: Verify that the laboratory room is under negative pressure relative to the corridor[2]. Confirm the barrier isolator's magnehelic gauge reads negative pressure and HEPA filters are certified[8].

  • Gowning & Pre-Entry: Don the PPE specified in the matrix above for "Dry Powder Weighing."

  • Material Transfer: Place the sealed primary container of (S)-p-Hydroxyamphetamine HCl, a pre-tared secondary container, and anti-static weighing spatulas into the isolator's airlock. Run the airlock purge cycle.

  • Contained Dispensing: Using the isolator glove ports, open the primary container. Use anti-static spatulas to transfer the powder. Causality Note: Anti-static tools are critical because static charge can cause the fine hydrochloride powder to repel and aerosolize, contaminating the isolator interior.

  • Sealing & Primary Decontamination: Seal the secondary container tightly. Wipe the exterior of both the primary and secondary containers with a damp cloth (using a 70% Isopropanol/30% Water mixture) to solubilize and capture any stray hydrochloride salt[9].

  • Exit Transfer: Move the sealed, wiped containers back through the airlock.

SafeHandling Start 1. Pre-Entry Don PPE & Verify Negative Pressure Transfer 2. Material Transfer Airlock to OEB-4/5 Isolator Start->Transfer Weighing 3. Handling/Weighing Closed System (Isolator) Transfer->Weighing Decision Spill Detected? Weighing->Decision SpillResp Spill Response Neutralize & Absorb Decision->SpillResp Yes Decon 4. Decontamination Wash-In-Place (WIP) Decision->Decon No SpillResp->Decon Waste 5. Waste Disposal Seal in Biohazard Bags Decon->Waste Exit 6. Exit Facility Doff PPE in Airlock Waste->Exit

Safe handling and decontamination workflow for (S)-p-Hydroxyamphetamine HCl.

Spill Response & Decontamination Protocol

In the event of a breach or spill, immediate containment is required to prevent the spread of the potent API[2].

Protocol: Dry Powder Spill Cleanup
  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the room's HVAC system is isolated if it does not vent through a dedicated HEPA filter.

  • PPE Escalation: Responders must don "Major Spill Response" PPE, including a PAPR[7].

  • Wetting the Spill (Critical Step): DO NOT SWEEP. Sweeping generates highly toxic airborne dust. Instead, gently cover the powder spill with absorbent pads. Slowly pour a water/alcohol mixture over the pads. Causality Note: Because it is a hydrochloride salt, water effectively solubilizes the powder, trapping it in the liquid phase and eliminating the inhalation hazard.

  • Absorption: Absorb the resulting solution with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[9].

  • Chemical Scrubbing: Decontaminate the underlying surfaces and equipment by scrubbing vigorously with alcohol or a specialized laboratory detergent[9].

  • Verification: Visually inspect the area. For highly sensitive operations, surface swab testing (analyzed via HPLC) should be conducted to verify that residual API is below acceptable limits before normal operations resume.

Waste Disposal & Environmental Compliance

(S)-p-Hydroxyamphetamine hydrochloride waste cannot be disposed of in standard chemical waste streams due to its potent pharmacological activity and environmental toxicity risks[9].

  • Solid Waste: All contaminated consumables (diatomite, wipes, disposable spatulas, and the outer layer of double gloves) must be sealed in heavy-duty, clearly labeled hazardous waste bags inside the negative pressure environment[2]. These must be routed for high-temperature incineration , which thermally degrades the amphetamine ring structure.

  • Liquid Effluent: Wash-In-Place (WIP) effluent from isolator cleaning[2] must be collected in dedicated carboys. Do not flush down the drain[9]. Liquid waste should be chemically neutralized or sent to a licensed hazardous waste facility for specialized disposal.

References

  • NextSDS. (S)-p-Hydroxyamphetamine hydrochloride — Chemical Substance Information. Retrieved from[Link][1]

  • NextSDS. (+-)-P-METHOXYAMPHETAMINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from[Link][3]

  • Outsourced Pharma. Best Practices For Handling Potent APIs. Retrieved from[Link][2]

  • Srce.hr. D-AMPHETAMINE TOXICITY IN FRESHLY ISOLATED RAT HEPATOCYTES: A POSSIBLE ROLE OF CYP3A. Retrieved from[Link][5]

  • International Journal of Medical Sciences. A Mechanistic Review on Toxicity Effects of Methamphetamine. Retrieved from[Link][4]

  • Pharmaceutical Online. Rational approaches to containment implementation for pharmaceutical actives processing: Part 1. Retrieved from[Link][7]

  • Qualia-bio. The Impact of Isolators on Pharmaceutical Safety. Retrieved from[Link][8]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.